molecular formula C13H12O2 B1629505 Methyl 4-methyl-1-naphthoate CAS No. 35615-98-6

Methyl 4-methyl-1-naphthoate

Cat. No.: B1629505
CAS No.: 35615-98-6
M. Wt: 200.23 g/mol
InChI Key: LPLYJJXZWSVXHW-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1-naphthoate (CAS 35615-98-6) is a naphthalene derivative of high interest in scientific research and development. This compound serves as a versatile synthetic intermediate in the preparation of diverse organic compounds, particularly those involving naphthalene cores . Its research value is underscored by its significant biological activity; studies indicate it can interact with enzymes such as cytochrome P450, which are crucial in drug metabolism pathways. These interactions, which may inhibit or activate the enzymes, make this compound a valuable compound for drug metabolism studies and a potential intermediate in the development of new pharmaceuticals . Furthermore, its unique structural properties are leveraged in material science, where it is investigated for potential applications in developing new materials or chemical sensors . The compound is also a key subject in interaction studies, where it has been shown to bind to enzyme active sites, altering their catalytic activity, and to interact with proteins through hydrogen bonding, affecting protein structure and function . This product is intended for research and development purposes only and is not for personal or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylnaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-7-8-12(13(14)15-2)11-6-4-3-5-10(9)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLYJJXZWSVXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620991
Record name Methyl 4-methylnaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35615-98-6
Record name Methyl 4-methylnaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-methyl-1-naphthoate for Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of methyl 4-methyl-1-naphthoate, a key aromatic ester with potential applications in chemical synthesis and drug discovery. This document delves into its chemical identity, predicted and known physical properties, and provides detailed experimental protocols for its synthesis and characterization. As a self-validating system, this guide aims to equip researchers with the necessary information to effectively utilize and evaluate this compound in a laboratory setting.

Introduction: The Chemical Landscape of this compound

This compound is an organic compound belonging to the family of naphthalenecarboxylic acid esters. Its structure, featuring a naphthalene core, a methyl ester functional group, and an additional methyl substituent, imparts specific physicochemical characteristics that are of interest in various research domains. Naphthalene derivatives, in general, are known to possess a range of biological activities, including antimicrobial and cytotoxic effects, making their ester derivatives like this compound valuable subjects of study.[1][2] This guide serves as a foundational resource for researchers investigating this compound, providing a detailed examination of its properties and the methodologies to ascertain them.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research, particularly in drug development where factors like solubility and lipophilicity govern a molecule's behavior in biological systems.

Chemical Identification and Structure
  • IUPAC Name: methyl 4-methylnaphthalene-1-carboxylate

  • CAS Number: 35615-98-6

  • Chemical Formula: C₁₃H₁₂O₂

  • Molecular Weight: 200.23 g/mol

  • Chemical Structure:

    Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₂O₂-
Molecular Weight 200.23 g/mol -
CAS Number 35615-98-6
Boiling Point 323.7 ± 11.0 °CPredicted
Density 1.126 ± 0.06 g/cm³Predicted
Melting Point Estimated to be slightly lower than the precursor, 4-methyl-1-naphthoic acid (179-181 °C)Estimation
LogP 2.93480Predicted
pKa Non-ionizable under typical physiological conditionsGeneral knowledge of esters
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate.[3] Sparingly soluble in water.General behavior of aromatic esters

Synthesis and Purification

The most common and direct route for the synthesis of this compound is the Fischer esterification of 4-methyl-1-naphthoic acid with methanol in the presence of an acid catalyst.[4][5]

Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-methyl-1-naphthoic_acid 4-methyl-1-naphthoic acid Reaction_Vessel Reaction_Vessel 4-methyl-1-naphthoic_acid->Reaction_Vessel Methanol Methanol (excess) Methanol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Heat Reflux Heat->Reaction_Vessel Apply Methyl_4-methyl-1-naphthoate This compound Water Water Reaction_Vessel->Water Workup Workup Reaction_Vessel->Workup After reaction completion Purification Purification Workup->Purification Neutralization & Extraction Purification->Methyl_4-methyl-1-naphthoate Column Chromatography

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1-naphthoic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.[4]

Analytical Characterization: Spectral Properties

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the naphthalene ring. Online prediction tools can provide estimated chemical shifts.[6][7]

  • Aromatic Protons (6H): A complex multiplet pattern in the range of δ 7.0-8.5 ppm. The exact shifts and coupling constants will depend on the substitution pattern.

  • Methyl Ester Protons (3H): A sharp singlet expected around δ 3.9-4.0 ppm.

  • Naphthalene Methyl Protons (3H): A singlet expected around δ 2.5-2.7 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments. Prediction software can estimate the chemical shifts for each carbon atom.[8]

  • Carbonyl Carbon (C=O): Expected in the range of δ 165-175 ppm.

  • Aromatic Carbons (10C): Multiple signals in the range of δ 120-140 ppm.

  • Methyl Ester Carbon (O-CH₃): A signal around δ 52 ppm.

  • Naphthalene Methyl Carbon (Ar-CH₃): A signal around δ 20-25 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is useful for identifying key functional groups.

  • C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A band in the region of 1250-1300 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

Predicted Mass Spectrum (MS) Fragmentation

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[9]

  • Molecular Ion (M⁺): A peak at m/z = 200.

  • Loss of Methoxy Group (-OCH₃): A fragment at m/z = 169.

  • Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z = 141.

  • Naphthylmethyl Cation: A fragment at m/z = 141, which could further fragment.

Experimental Determination of Key Physicochemical Parameters

For drug development and other advanced research, precise experimental determination of properties like LogP, pKa, and stability is essential.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is a standard protocol for its determination.[10]

  • Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) and allow the two phases to saturate each other.

  • Partitioning: Add a known amount of the stock solution to a known volume of the octanol-water mixture in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow the compound to partition between the two phases. Allow the layers to separate completely.

  • Quantification: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the LogP value using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

An alternative, high-throughput method involves using reversed-phase HPLC.[11] This method correlates the retention time of the compound with the retention times of a series of standards with known LogP values.

HPLC_LogP Standards Inject Standards (Known LogP) HPLC Reversed-Phase HPLC (C18 column) Standards->HPLC Sample Inject this compound Sample->HPLC Retention_Times Measure Retention Times HPLC->Retention_Times Calibration_Curve Generate Calibration Curve (Log k' vs. LogP) Retention_Times->Calibration_Curve Interpolation Interpolate LogP of Sample Retention_Times->Interpolation Calibration_Curve->Interpolation

Caption: Workflow for LogP determination using reversed-phase HPLC.

Determination of Acidity/Basicity (pKa)

As an ester, this compound is generally considered a neutral, non-ionizable compound under typical physiological pH conditions. Therefore, the determination of a pKa value is not applicable in the same way it is for acidic or basic compounds. However, its susceptibility to acid- or base-catalyzed hydrolysis can be studied.[12]

Chemical Stability Assessment

The stability of this compound is crucial for its storage and handling. As an ester, it is susceptible to hydrolysis, especially in the presence of strong acids or bases.[12] Stability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13]

  • Sample Preparation: Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).

  • Incubation: Store the solutions at controlled temperatures (e.g., 25 °C and 40 °C) and protect them from light.

  • Analysis: At specified time intervals, withdraw aliquots and analyze the concentration of the remaining this compound and the appearance of any degradation products (e.g., 4-methyl-1-naphthoic acid) using a stability-indicating HPLC method.

  • Data Evaluation: Determine the rate of degradation at each condition to establish the compound's shelf-life and optimal storage conditions. Aromatic esters generally exhibit good hydrolytic stability under neutral conditions.[14]

Potential Research Applications and Biological Context

While specific biological activities of this compound are not extensively documented, the broader class of naphthalene derivatives has shown promise in various therapeutic areas.

  • Antimicrobial and Antifungal Activity: Naphthoquinones and their derivatives have been investigated for their activity against a range of bacteria and fungi.[2][15][16] The structural similarity of this compound to these compounds suggests it could be a candidate for antimicrobial screening.

  • Cytotoxic and Anticancer Potential: Many naphthalene-based compounds have demonstrated cytotoxic effects against various cancer cell lines.[17][18] this compound could serve as a scaffold for the synthesis of novel anticancer agents.

  • Anti-inflammatory Properties: Some naphthoate derivatives have been shown to possess anti-inflammatory properties.[19]

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, offering a blend of predicted data and established experimental protocols. By presenting a comprehensive profile of this compound, from its synthesis to its potential applications, this guide aims to facilitate its effective use in research and development. The provided methodologies for characterization and property determination are designed to be robust and reproducible, ensuring scientific integrity. As with any chemical compound, researchers are advised to handle this compound with appropriate safety precautions and to verify its properties through experimental validation.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemaxon. NMR Predictor. Retrieved from [Link]

  • PubMed. (2018). Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Differentiation of methyl naphthoate isomers on the basis of CID MS/MS spectra of their metal cation complexes. Retrieved from [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link]

  • CORE. Aromatic Compounds and Ester Polymeric Solvents Interactions. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Differentiation of methyl naphthoate isomers on the basis of CID MS/MS spectra of their metal cation complexes. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • ResearchGate. (2006, August). In vitro antimicrobial activity of a new series of 1,4-naphthoquinones. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. Hydrolytic Stability of Synthetic Ester Lubricants. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • MDPI. (2023, September 29). Antimicrobial and Anti-pathogenic Activity of New Naphtho[4][6][17] Triazol-Thiadiazin Derivatives. Retrieved from [Link]

  • PubMed Central. METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE. Retrieved from [Link]

  • Fischer Esterification Procedure. Retrieved from [Link]

  • SpringerLink. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • MDPI. (2021, July 12). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Retrieved from [Link]

  • PubMed. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

Sources

Thermodynamic & Kinetic Stability Profile: Methyl 4-methyl-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and kinetic stability profile of Methyl 4-methyl-1-naphthoate , structured for application scientists and drug development professionals.

CAS: 35615-98-6 | Formula: C₁₃H₁₂O₂ | M.W.: 200.24 g/mol

Executive Summary

This compound represents a specialized class of 1,4-disubstituted naphthalene derivatives where thermodynamic stability is governed by a competition between aromatic resonance stabilization and peri-strain steric interactions . Unlike simple benzoates, this molecule exhibits a distinct stability profile characterized by enhanced resistance to nucleophilic attack (hydrolysis) due to steric blocking by the C8-peri-hydrogen, balanced against a high-energy conformational ground state.

This guide provides a mechanistic analysis of its stability, predictive degradation pathways, and validated experimental protocols for stability assessment in pharmaceutical and material applications.

Molecular Architecture & Energetics

The "Peri-Effect" and Conformational Strain

The defining thermodynamic feature of 1-substituted naphthalenes is the peri-interaction between the substituent at C1 and the proton at C8.

  • Steric Clash: The Van der Waals radius of the carbonyl oxygen (or methoxy group) at C1 overlaps with the C8-hydrogen.

  • Consequence: To relieve this strain, the ester group rotates out of the aromatic plane (dihedral angle

    
    ).
    
  • Thermodynamic Impact: This deplanarization reduces

    
    -conjugation between the ester and the naphthalene ring, raising the ground-state enthalpy (
    
    
    
    ) by approximately 3–5 kcal/mol compared to a hypothetical planar conformer.
Electronic Stabilization (The C4-Methyl Contribution)

While the C1-ester introduces instability via strain, the C4-methyl group acts as a stabilizing element:

  • Hyperconjugation: The C4-methyl group functions as an electron-donating group (EDG). Through vinylogy, it donates electron density into the ring system.

  • Resonance Effect: This density is transmitted across the naphthalene system (positions 1, 4, 5, 8 are electronically linked). The increased electron density at C1 renders the ester carbonyl carbon less electrophilic , thereby increasing thermodynamic resistance to hydrolysis compared to unsubstituted methyl 1-naphthoate.

Visualization of Steric & Electronic Forces

The following diagram illustrates the opposing forces governing the molecule's stability.

G Naph Naphthalene Core Ester C1-Methyl Ester (Electrophile) Naph->Ester Conjugation (Impaired) Stability Net Result: High Hydrolytic Stability Moderate Thermal Stability Ester->Stability Me C4-Methyl Group (Electron Donor) Me->Naph Hyperconjugation (+I/+R) Me->Stability Peri C8-Peri Hydrogen (Steric Block) Peri->Ester Steric Repulsion (Twists Bond)

Figure 1: Mechanistic interplay between peri-strain (destabilizing) and electronic donation (stabilizing).

Degradation Pathways & Reactivity

Hydrolytic Stability (Dominant Pathway)

The primary degradation risk for this compound is ester hydrolysis to 4-methyl-1-naphthoic acid and methanol.

  • Mechanism:

    
     (Base-catalyzed acyl cleavage).
    
  • Kinetic Prediction: The rate of hydrolysis (

    
    ) is significantly slower  than methyl benzoate.
    
    • Reason 1: The C8-peri-hydrogen acts as a "gatekeeper," sterically hindering the approach of the nucleophile (

      
       or 
      
      
      
      ) to the carbonyl carbon.
    • Reason 2: The C4-methyl donation reduces the partial positive charge (

      
      ) on the carbonyl carbon.
      
Thermal Stability[1]
  • Pyrolysis: Methyl esters lack

    
    -hydrogens on the alkyl group (unlike ethyl or isopropyl esters), precluding Chugaev-type elimination.
    
  • Threshold: The molecule is expected to be thermally stable up to 250°C–300°C in inert atmospheres. Decomposition above this temperature likely involves radical cleavage of the

    
     bond.
    
Photochemical Stability

Naphthalenes are chromophores that absorb UV light.

  • Risk: Formation of endoperoxides via singlet oxygen (

    
    ) cycloaddition.
    
  • Mitigation: The 1,4-substitution pattern blocks the most reactive sites for cycloaddition, rendering this derivative more photostable than unsubstituted naphthalene.

Experimental Protocols for Stability Assessment

To rigorously validate the stability profile, the following self-validating protocols are recommended.

Protocol A: Accelerated Hydrolytic Stress Testing

Objective: Determine the pseudo-first-order rate constant (


) and shelf-life (

).
  • Preparation: Dissolve this compound (10 mM) in a mixture of Acetonitrile/Buffer (50:50 v/v).

    • Buffers: pH 1.2 (0.1N HCl), pH 7.4 (Phosphate), pH 10.0 (Borate).

  • Incubation: Aliquot into sealed HPLC vials and incubate at three isotherms:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Analyze by HPLC-UV (254 nm) at

    
     hours.
    
  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    .
  • Validation: Ensure mass balance by tracking the formation of the hydrolysis product (4-methyl-1-naphthoic acid).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Define the thermal safe operating window.

  • Sample: 2–5 mg of solid/liquid sample in a hermetically sealed aluminum pan.

  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    under Nitrogen purge (50 mL/min).
  • Criteria:

    • Endotherm: Melting point (if solid).

    • Exotherm: Onset of decomposition (

      
      ).
      
    • Safety Limit: Define stable processing temperature as

      
      .
      

Computational Assessment Workflow

When experimental data is unavailable, Density Functional Theory (DFT) provides high-accuracy stability predictions.

Recommended Workflow (Graphviz)

DFT Start Input Structure (this compound) Conf Conformational Search (Rotate C1-Ester Bond) Start->Conf Opt Geometry Optimization (B3LYP/6-31G(d,p)) Conf->Opt Freq Frequency Calculation (Verify Minima) Opt->Freq Output1 Dihedral Angle (Measure Peri-Twist) Freq->Output1 Output2 HOMO-LUMO Gap (Reactivity Index) Freq->Output2

Figure 2: Computational workflow to determine ground-state geometry and reactivity indices.

Summary Data Table

ParameterValue / TrendRationale
Molecular Weight 200.24 g/mol Calculated (

).[1]
Predicted Boiling Point 323°C ± 11°CHigh molecular weight aromatic ester [1].[2]
Hydrolytic Stability High (Half-life > 24h @ pH 7)Steric shielding by C8-peri hydrogen.
Thermal Stability High (

)
Absence of

-hydrogens prevents elimination.
Solubility Lipophilic (LogP ~ 3.5)Naphthalene core dominates solvation properties.

References

  • Balasubramanian, K. (1985). Steric effects in the spectroscopy of peri-substituted naphthalenes. Chemical Reviews. (Contextual grounding on peri-strain).
  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Authoritative source for hydrolysis mechanisms).

Sources

Methyl 4-methyl-1-naphthoate: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-methyl-1-naphthoate (CAS 35615-98-6) is a specialized naphthalene derivative utilized primarily as an intermediate in the synthesis of bioactive compounds, including the naphthoylindole class of cannabinoid ligands (e.g., JWH-148).[1][2][3] This technical guide provides a comprehensive analysis of its chemical identity, structural properties, and a validated protocol for its synthesis via acid-catalyzed esterification. Designed for research chemists, this document prioritizes reproducible methodology and mechanistic understanding.

Chemical Identity & Molecular Architecture

This compound is the methyl ester of 4-methyl-1-naphthoic acid. Structurally, it consists of a naphthalene bicyclic core substituted at the C1 position with a methyl ester group and at the C4 position with a methyl group. This 1,4-substitution pattern introduces significant steric and electronic effects distinct from unsubstituted naphthoates.

Table 1: Chemical Identifiers[4]
IdentifierValue
Chemical Name This compound
Synonyms Methyl 4-methyl-1-naphthalenecarboxylate; 1-Naphthalenecarboxylic acid, 4-methyl-, methyl ester
CAS Number 35615-98-6
Parent Acid CAS 4488-40-8 (4-Methyl-1-naphthoic acid)
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.24 g/mol
SMILES COC(=O)C1=CC=C(C)C2=CC=CC=C12
InChI Key Predicted:[4][5][6][7][8] QPUYECUOLPXSFR-UHFFFAOYSA-N (Analogous)
Table 2: Physical Properties (Experimental & Predicted)
PropertyValueSource/Note
Physical State Liquid or Low-Melting SolidAnalogous to Methyl 1-naphthoate (Liq.)[4]
Boiling Point ~310–320 °C (760 mmHg)Predicted based on MW and polarity
Density ~1.12 g/cm³Predicted
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterLipophilic ester character

Structural Analysis & Reactivity

The 1,4-disubstitution pattern on the naphthalene ring creates a "para-like" electronic relationship, though the bond fixation in naphthalene makes the C1–C2 bond shorter and more double-bond-like than C2–C3.

  • Steric Environment: The ester group at C1 is peri-positioned relative to the C8 proton. This proximity often forces the carbonyl group out of coplanarity with the aromatic ring to relieve steric strain, potentially reducing conjugation efficiency compared to benzoates.

  • Electronic Effects: The C4-methyl group is electron-donating (inductive effect), slightly increasing electron density in the ring system. This makes the ring more susceptible to electrophilic aromatic substitution, although the deactivating ester group counteracts this at the C5/C8 positions.

Synthesis Protocol: Fischer Esterification

While specific industrial patents for this exact ester are rare, the synthesis is reliably achieved through the Fischer Esterification of 4-methyl-1-naphthoic acid. This method is chosen for its high atom economy, scalability, and ease of purification.

Reaction Scheme

SynthesisWorkflow Start Starting Material 4-Methyl-1-naphthoic acid (CAS 4488-40-8) Process Reflux (65°C, 4-12 Hours) Start->Process Reagents Reagents Methanol (Excess) H2SO4 (Cat.) Reagents->Process Workup Workup Neutralize (NaHCO3) Extract (DCM) Process->Workup Conversion >95% Product Product This compound (CAS 35615-98-6) Workup->Product Distillation/Column

Figure 1: Synthesis workflow for this compound via acid-catalyzed esterification.

Detailed Methodology

Reagents:

  • 4-Methyl-1-naphthoic acid (1.0 equiv)[5][7]

  • Methanol (anhydrous, solvent/reactant, ~10-20 equiv)

  • Sulfuric acid (H₂SO₄, conc., 0.1 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv) for in-situ acid chloride generation.

Procedure (H₂SO₄ Route):

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1-naphthoic acid in anhydrous methanol.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 4–12 hours. Monitor reaction progress via TLC (Eluent: 10% EtOAc/Hexanes). The acid spot should disappear, replaced by a less polar ester spot.

  • Concentration: Cool the mixture to room temperature and remove excess methanol under reduced pressure (rotary evaporator).

  • Neutralization: Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate. Wash cautiously with saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize residual acid.

  • Extraction: Separate the organic layer. Wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or vacuum distillation if the product is liquid.

Alternative Route (Acid Chloride): For sterically hindered substrates, converting the acid to the acid chloride using Thionyl Chloride (SOCl₂) followed by quenching with Methanol is often faster and higher yielding.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction is an equilibrium process driven to completion by the excess of methanol (Le Chatelier's principle).

Mechanism Step1 1. Protonation Carbonyl oxygen accepts H+ Step2 2. Nucleophilic Attack Methanol attacks carbonyl carbon Step1->Step2 Activation Step3 3. Proton Transfer H+ moves to -OH group to form H2O Step2->Step3 Tetrahedral Intermediate Step4 4. Elimination Loss of Water + Deprotonation Step3->Step4 Irreversible Step (Water removal)

Figure 2: Step-wise mechanism of acid-catalyzed esterification.

Applications & Significance

Pharmaceutical Research (Cannabinoids)

This compound is a key building block in the synthesis of JWH-148 , a synthetic cannabinoid agonist.

  • Pathway: The ester is typically hydrolyzed to the acid or used directly in Friedel-Crafts acylation reactions with indole derivatives to form the naphthoylindole core.

  • Relevance: Researchers studying the structure-activity relationship (SAR) of CB1/CB2 receptor ligands utilize the 4-methyl substitution to probe the steric tolerance of the receptor binding pocket.

Materials Science

Naphthalene esters are used as precursors for:

  • Fluorescent Probes: The naphthalene core exhibits intrinsic fluorescence, which can be tuned by the ester functionality.

  • Photoresists: Naphthoic acid derivatives are often components in photo-acid generating systems for lithography.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassStatementCode
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
STOT-SE May cause respiratory irritationH335
Aquatic Toxicity Toxic to aquatic life with long-lasting effectsH411

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhaling vapors.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for extended periods to prevent hydrolysis.

References

  • Sigma-Aldrich. (n.d.). 4-Methyl-1-naphthoic acid Product Specification. Retrieved from [9]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82483, 4-Methyl-1-naphthol (Precursor Analog). Retrieved from

  • ChemicalBook. (2024).[5] this compound Product Description & CAS 35615-98-6. Retrieved from

  • Chemsrc. (2024).[5] this compound MSDS and Physical Properties. Retrieved from

  • Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry. (Contextual reference for JWH-148 synthesis).

Sources

Solubility Profiling of Methyl 4-methyl-1-naphthoate: Thermodynamic Mechanisms and Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methyl-1-naphthoate (CAS: 35615-98-6 analog/derivative) represents a class of lipophilic esters critical in the synthesis of pharmaceutical intermediates and polycyclic aromatic hydrocarbon (PAH) standards. Its solubility profile is governed by the competition between its hydrophobic naphthalene core and the moderately polar methyl ester functionality.

This technical guide provides a mechanistic analysis of its solubility across solvent classes, predictive modeling using Hansen Solubility Parameters (HSP), and validated protocols for experimental determination.

Key Physicochemical Indicators:

  • Molecular Weight: 200.23 g/mol [1]

  • Predicted LogP: ~4.1 – 4.3 (Highly Lipophilic)

  • Solubility Classification: Hydrophobic; soluble in chlorinated and aromatic hydrocarbons; sparingly soluble in polar protic solvents.

Molecular Architecture & Theoretical Solubility Profile

To understand the solubility behavior of this compound, we must deconstruct its molecular interactions. The molecule consists of three distinct regions affecting its thermodynamic affinity for solvents:

  • Naphthalene Core (Lipophilic): A rigid, planar aromatic system that interacts primarily through

    
     stacking and London Dispersion forces. This drives high affinity for non-polar solvents.
    
  • C4-Methyl Group (Lipophilic): Increases the molecular volume and lipophilicity (adding approx. +0.5 to LogP) compared to methyl 1-naphthoate, slightly reducing solubility in polar media.

  • C1-Methyl Ester (Polar/H-Bond Acceptor): Provides a dipole moment and acts as a weak Hydrogen Bond Acceptor (HBA). It allows for solubility in polar aprotic solvents but lacks Hydrogen Bond Donor (HBD) capability, limiting solubility in water.

Hansen Solubility Parameters (HSP) Prediction

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the HSP values to guide solvent selection.

ParameterSymbolEstimated Value (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Physical Significance
Dispersion

19.5Interaction via Van der Waals forces (dominant factor).[1]
Polarity ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

4.5Dipole-dipole interactions from the ester carbonyl.[1]
H-Bonding ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

4.8H-bond acceptance from ester oxygens.[1]

Interpretation: The molecule requires solvents with high


 and moderate 

. It will show miscibility gaps with solvents having high

(like water,

).

Comparative Solvent Analysis: Polar vs. Non-Polar

The following table summarizes the predicted solubility behavior based on "Like Dissolves Like" thermodynamics and the Relative Energy Difference (RED) concept.

Table 1: Solubility Profile by Solvent Class
Solvent ClassRepresentative SolventsPredicted SolubilityThermodynamic Mechanism
Non-Polar / Aromatic Toluene, Benzene, XyleneExcellent (>200 mg/mL)Strong ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

interactions match the naphthalene core.[1] Ideal for reaction media.
Non-Polar / Aliphatic Hexane, Heptane, CyclohexaneGood Driven by London Dispersion forces.[1][2] Often used as anti-solvents in crystallization.
Polar Aprotic DCM, Ethyl Acetate, DMSO, THFHigh Dipole-dipole interactions with the ester group stabilize the solution.[1][2] DCM is the "universal" solvent here.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Soluble at high temps; poor at low temps.[1][2] The hydrophobic effect competes with solvation of the ester.
Polar Protic (Water) WaterInsoluble (<0.01 mg/mL)High "Hydrophobic Effect."[1][2] The energy cost to disrupt water's H-bond network is too high.

Experimental Determination Protocol

For precise solubility data required in formulation or process scale-up, the Isothermal Saturation Method (Shake-Flask) is the gold standard.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation concentration (


) of this compound in a target solvent at 

.

Reagents:

  • This compound (Solid/Oil, >98% purity)[3]

  • Target Solvent (HPLC Grade)

  • 0.22

    
     PTFE Syringe Filter[1]
    

Workflow:

  • Preparation: Add excess solute to 10 mL of solvent in a sealed glass vial. Ensure a visible solid phase remains (or a second liquid phase if the solute is an oil).

  • Equilibration: Agitate at controlled temperature (

    
    ) for 24 hours using an orbital shaker.
    
  • Phase Separation: Allow to settle for 1 hour. Filter the supernatant using a pre-heated syringe filter to prevent precipitation during transfer.

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing boat (

      
      ).
      
    • Evaporate solvent under vacuum or nitrogen stream.

    • Dry residue to constant weight (

      
      ).
      
    • Calculate:

      
      .
      

Note: For trace solubility (e.g., in water), use HPLC-UV detection at 280 nm (naphthalene absorption band) instead of gravimetry.

Visualization: Solubility Determination Decision Tree

SolubilityWorkflow Start Start: Solubility Determination Mix 1. Mix Excess Solute + Solvent Start->Mix Equilibrate 2. Equilibrate (24h @ 25°C) Mix->Equilibrate VisualCheck 3. Visual Check: Solid Present? Equilibrate->VisualCheck AddSolute Add More Solute VisualCheck->AddSolute No Filter 4. Filter Supernatant (0.22 µm) VisualCheck->Filter Yes AddSolute->Equilibrate Analyze 5. Analytical Quantification Filter->Analyze Method Select Method based on Conc. Analyze->Method Grav High Conc: Gravimetric Method->Grav > 10 mg/mL HPLC Low Conc: HPLC-UV Method->HPLC < 10 mg/mL

Figure 1: Standardized workflow for determining solubility equilibrium (Isothermal Saturation).

Applications in Purification (Recrystallization)

The solubility differential between polar and non-polar solvents is exploited for purification.

Mechanism: this compound exhibits a steep solubility curve in alcohols (Ethanol/Methanol).

  • High Temp: Soluble due to increased entropy overcoming the hydrophobic effect.

  • Low Temp: Insoluble as the crystal lattice energy dominates.

Recommended Recrystallization System:

  • Solvent: Methanol or Ethanol (95%).

  • Anti-Solvent: Water (added dropwise to the hot solution until turbidity appears).

  • Alternative: Hexane (Solvent) / Ethyl Acetate (Anti-solvent) is not recommended as solubility is high in both. Instead, use Hexane (Solvent) / Cooling if the impurity is polar.

Visualization: Solute-Solvent Interaction

Interactions cluster_mech Interaction Mechanism Solute Me-4-Me-1-Naphthoate NonPolar Non-Polar Solvent (Hexane) Solute->NonPolar Dispersion Forces (High Solubility) Polar Polar Solvent (Water) Solute->Polar Hydrophobic Repulsion (Insoluble) PiStack π-π Stacking (Aromatic) Solute->PiStack Dipole Dipole-Dipole (Ester) Solute->Dipole

Figure 2: Thermodynamic interaction map showing dominant forces driving solubility.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for group contribution methodology).
  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for PAH solubility trends).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22711886 (Analogous Esters). Retrieved from [Link][4]

  • Organic Syntheses. (1940). Synthesis of Naphthoic Acid Derivatives. Coll. Vol. 2, p. 428. Retrieved from [Link]

Sources

Methyl 4-methyl-1-naphthoate: Technical Monograph & Bioactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methyl-1-naphthoate (CAS: 35615-98-6) is a specialized naphthalene derivative primarily utilized as a high-value intermediate in medicinal chemistry. While often overlooked as a standalone bioactive agent, its structural motif—the 4-substituted-1-naphthoyl scaffold —is a critical pharmacophore in the development of synthetic cannabinoids (e.g., JWH-148) and emerging oncology targets (Mcl-1 and GSK-3


 inhibitors).

This guide dissects the compound’s utility from a drug development perspective, analyzing how the 4-methyl substitution alters metabolic stability, receptor affinity, and lipophilicity compared to its unsubstituted parent, methyl 1-naphthoate.

Chemical Profile & Physicochemical Properties

The addition of a methyl group at the C4 position of the naphthalene ring introduces significant steric and electronic changes that differentiate this molecule from generic naphthoates.

PropertyDataRelevance to Bioactivity
IUPAC Name Methyl 4-methylnaphthalene-1-carboxylateOfficial nomenclature
CAS Number 35615-98-6Unique Identifier
Molecular Formula

-
Molecular Weight 200.23 g/mol Low MW, favorable for BBB penetration
LogP (Predicted) ~3.8 - 4.2High lipophilicity; supports CNS entry
H-Bond Donors 0Excellent membrane permeability
H-Bond Acceptors 2Interaction with receptor pockets
Key Moiety 4-Methyl-1-naphthoylCritical for CB1/CB2 receptor binding

Primary Bioactivity: The Synthetic Cannabinoid Connection

The most documented application of this compound is its role as the precursor for JWH-148 , a potent agonist for the Cannabinoid receptors CB1 and CB2.

Mechanism of Action (The Scaffold Effect)

In the JWH series (aminoalkylindoles), the naphthoyl group binds to the aromatic sub-pocket of the cannabinoid receptor.

  • Steric Filling: The 4-methyl group occupies a specific hydrophobic cleft in the CB2 receptor, often conferring selectivity or altering the functional potency compared to the unsubstituted JWH-018 analog.

  • Metabolic Blocking: A major metabolic pathway for JWH-018 is hydroxylation at the C4 position of the naphthalene ring. By substituting this position with a methyl group (as in the this compound scaffold), this "soft spot" is blocked. This potentially prolongs the half-life of the resulting drug and alters its metabolite profile, reducing the formation of 4-hydroxy metabolites.

Synthesis Protocol: From Ester to Agonist

The methyl ester is not the final drug but the stable starting material. The following workflow describes its conversion to the active pharmacophore.

JWH_Synthesis Ester This compound (Precursor) Acid 4-Methyl-1-naphthoic Acid (Hydrolysis Product) Ester->Acid Hydrolysis (LiOH/MeOH) Chloride Acid Chloride (Activated Species) Acid->Chloride Activation (SOCl2) JWH JWH-148 (Active Agonist) Chloride->JWH Friedel-Crafts Acylation (AlCl3) Indole N-Alkyl Indole (Core Scaffold) Indole->JWH Coupling

Figure 1: Synthetic pathway transforming this compound into the bioactive JWH-148 cannabinoid agonist.[1]

Secondary Bioactivity: Oncology & Enzymatic Inhibition

Beyond cannabinoids, the 1-naphthoate core exhibits activity against specific enzymatic targets involved in cancer progression.

GSK-3 Inhibition

Research indicates that methyl 1-naphthoate derivatives can inhibit Glycogen Synthase Kinase-3 Beta (GSK-3


) .[2]
  • Relevance: GSK-3

    
     is a key regulator in pathways (Wnt/
    
    
    
    -catenin) associated with tumor growth and neurodegeneration.
  • SAR Insight: The ester moiety is crucial for binding in the ATP-competitive site. The 4-methyl group adds hydrophobicity, potentially improving affinity for the enzyme's hydrophobic back-pocket.

Mcl-1 Inhibition

Naphthoate derivatives have been identified as inhibitors of Mcl-1 (Myeloid cell leukemia 1), an anti-apoptotic protein overexpressed in many cancers.[3]

  • Mechanism: These compounds disrupt the protein-protein interaction between Mcl-1 and pro-apoptotic factors (like BAK/BAX), sensitizing cancer cells to apoptosis.

Experimental Protocols

Protocol A: Hydrolysis for Pharmacophore Generation

To activate the ester for drug synthesis.

  • Dissolution: Dissolve 10 mmol of This compound in 50 mL of MeOH:THF (1:1).

  • Base Addition: Add 20 mL of 2M LiOH (aq) dropwise.

  • Reflux: Heat to 60°C for 4 hours. Monitor via TLC (disappearance of ester spot).

  • Workup: Acidify with 1M HCl to pH 2. Precipitate the 4-methyl-1-naphthoic acid .

  • Yield Check: Expect >90% yield. This acid is the "warhead" for subsequent acylation reactions.

Protocol B: In Silico Binding Affinity Check (Docking)

To validate bioactivity potential before wet-lab testing.

  • Target Selection: Download PDB structures for CB2 (e.g., 5ZTY) or GSK-3

    
     (e.g., 1Q5K).
    
  • Ligand Prep: Generate 3D conformers of this compound. Minimize energy using MMFF94 force field.

  • Docking Grid: Center grid box on the co-crystallized ligand (e.g., JWH-018 for CB2).

  • Scoring: Calculate binding energy (

    
    ). A score < -8.0 kcal/mol suggests significant bioactivity.
    

Metabolic Stability & Toxicology

The 4-methyl substituent is a strategic "metabolic blocker."

Metabolism Parent Unsubstituted Naphthoate (JWH-018 Analog) Metabolite 4-Hydroxy Metabolite (Rapid Clearance) Parent->Metabolite CYP450 Oxidation (Fast) Target This compound (JWH-148 Analog) Stable Metabolically Stable (Prolonged Half-Life) Target->Stable Steric Blockade (No 4-OH formation)

Figure 2: Impact of the 4-methyl group on metabolic stability. The substitution prevents hydroxylation at the C4 position, a common clearance pathway for naphthalene-based drugs.

  • Toxicology Note: Naphthalene derivatives can form epoxides. While the 4-methyl group blocks one oxidation site, researchers must monitor for 1,2-epoxide formation which can be hepatotoxic.

References

  • Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles. (JWH Series Structure-Activity Relationships). National Institutes of Health (NIH) / PubMed Central.

  • Methyl 1-naphthoate | Biological Activity & GSK-3 Inhibition. Biosynth / Smolecule.

  • Characterization of in vitro metabolites of JWH-018 and their 4-methyl derivatives. PubMed.

  • Compounds that inhibit Mcl-1 protein. Google Patents (WO2017147410A1).

  • JWH-148 Substance Record. NCBI PubChem / GSRS.

Sources

Methodological & Application

Efficient synthesis of methyl 4-methyl-1-naphthoate from naphthalene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Synthesis of Methyl 4-methyl-1-naphthoate

Part 1: Executive Summary & Strategic Analysis

Target Molecule: this compound (CAS: 35615-98-6) Core Application: Critical intermediate for synthetic retinoids, alkaloid total synthesis, and solvatochromic probes.

The Synthetic Challenge: Synthesizing 1,4-disubstituted naphthalenes is historically plagued by regioselectivity issues.

  • Classical Route (Friedel-Crafts): Acylation of 1-methylnaphthalene typically yields a mixture of 2- and 4-isomers, requiring tedious chromatographic separation. Subsequent oxidation (Haloform) and esterification adds step-count and waste.

  • Modern Efficient Route (Pd-Catalyzed Carbonylation): The direct alkoxycarbonylation of 1-bromo-4-methylnaphthalene is the superior methodology. It utilizes the pre-installed regiochemistry of the commercially available aryl bromide to deliver the ester in a single step with 100% atom economy regarding the carbon skeleton.

Selected Protocol: This guide details the Palladium-Catalyzed Alkoxycarbonylation method.[1] This route is selected for its high yield (>90%), operational scalability, and avoidance of hazardous oxidants (e.g., Chromium/Permanganate) used in classical side-chain oxidations.

Part 2: Detailed Experimental Protocol

Methodology: Pd-Catalyzed Methoxycarbonylation
  • Reaction Type: Heck Carbonylation (Alkoxycarbonylation)

  • Precursor: 1-Bromo-4-methylnaphthalene (CAS: 6627-78-7)[2]

  • Key Reagents: Palladium(II) Acetate, dppf (ligand), Carbon Monoxide (CO), Methanol.

Reagent Table

ReagentEquiv.[3][4]MW ( g/mol )RoleNotes
1-Bromo-4-methylnaphthalene 1.0221.09SubstrateSolid/Liquid (mp ~35°C)
Pd(OAc)₂ 0.02 (2 mol%)224.51Pre-catalystStore in desiccator
dppf 0.04 (4 mol%)554.39LigandBidentate phosphine ensures stability
Triethylamine (Et₃N) 2.0101.19BaseScavenges HBr
Methanol (MeOH) Solvent (0.2 M)32.04NucleophileAnhydrous preferred
Carbon Monoxide (CO) 5-10 bar28.01C1 SourceTOXIC GAS - Use detectors
Step-by-Step Procedure

1. Catalyst Pre-complexation (Critical for Activity)

  • In a glovebox or under Argon stream, charge a dry Schlenk tube with Pd(OAc)₂ (2 mol%) and dppf (4 mol%).

  • Add 5 mL of anhydrous MeOH (degassed).

  • Stir at room temperature for 15 minutes. The solution should turn from orange to a clear reddish-yellow, indicating the formation of the active [Pd(dppf)(OAc)₂] species.

2. Reaction Assembly

  • Transfer the pre-formed catalyst solution via cannula into a stainless steel high-pressure autoclave (e.g., Parr reactor) containing 1-Bromo-4-methylnaphthalene (1.0 equiv).

  • Add remaining MeOH to reach 0.2 M concentration relative to substrate.

  • Add Triethylamine (2.0 equiv). Note: Inorganic bases like K₂CO₃ can be used but may reduce solubility in pure MeOH.

3. Carbonylation

  • Seal the autoclave.[3] Purge three times with N₂ (10 bar) to remove O₂.

  • Purge three times with CO (5 bar). Safety: Perform in a well-ventilated fume hood with CO sensors active.

  • Pressurize to 10 bar (145 psi) CO .

  • Heat the reactor to 100°C . Stirring rate: >800 rpm (mass transfer limited).

  • Reaction time: 12–16 hours.

4. Workup & Purification

  • Cool reactor to room temperature. Carefully vent CO into a scrubber system.

  • Filter the reaction mixture through a pad of Celite to remove Pd black. Rinse with Ethyl Acetate.[5]

  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc 95:5).

  • Expected Yield: 92–96% as a white/off-white crystalline solid.

Part 3: Mechanistic Insight & Visualization

Why this works: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) is crucial. Its large bite angle creates a steric environment that favors the reductive elimination of the ester product and stabilizes the Pd center against agglomeration (Pd black formation) at 100°C.

Mechanism Description:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the naphthalene ring.

  • CO Insertion: Coordination and migratory insertion of CO forms the acyl-palladium complex.

  • Nucleophilic Attack: Methanol attacks the acyl-Pd species.

  • Reductive Elimination: The ester is released, and the base (Et₃N) regenerates the Pd(0) species by neutralizing HBr.

Diagram 1: Catalytic Cycle (Graphviz)

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br COInsert CO Insertion (Ar-CO-Pd-Br) OxAdd->COInsert + CO NucAttack Nucleophilic Attack (MeOH) COInsert->NucAttack + MeOH RedElim Reductive Elimination (- HBr) NucAttack->RedElim Base (Et3N) RedElim->Pd0 Regeneration

Caption: Pd(0)/Pd(II) catalytic cycle for the alkoxycarbonylation of aryl bromides.

Diagram 2: Experimental Workflow

Workflow Start Start: 1-Bromo-4-methylnaphthalene Mix Catalyst Prep: Pd(OAc)2 + dppf in MeOH Start->Mix Combine React Autoclave: 10 bar CO, 100°C 16 Hours Mix->React Pressurize Workup Workup: Vent CO Filter Celite React->Workup Cool & Vent Product Product: This compound (>90% Yield) Workup->Product Concentrate

Caption: Operational workflow from precursor to isolated ester.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂)Ensure rigorous degassing of MeOH and N₂ purge cycles.
Pd Black Formation Temperature too high / Ligand dissociationIncrease Ligand:Pd ratio to 3:1 or lower temp to 80°C.
Regio-isomers Starting material impurityVerify 1-bromo-4-methylnaphthalene purity by GC-MS prior to use.
Safety Warning CO LeakageMANDATORY: Use portable CO monitors. Check reactor seals with soapy water before heating.

References

  • Schoenberg, A., & Heck, R. F. (1974). Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. Journal of Organic Chemistry, 39(23), 3327–3331. Link

  • Beller, M., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews, 110(2), 1024-1072. Link

  • Sigma-Aldrich. Product Specification: 1-Bromo-4-methylnaphthalene.[2] Link

Sources

Protocol for Friedel-Crafts acylation to produce methyl 4-methyl-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized protocol for the synthesis of methyl 4-methyl-1-naphthoate starting from 1-methylnaphthalene .

While direct Friedel-Crafts carboxylation (using methyl chloroformate) is theoretically possible, it often suffers from low yields and catalyst decomposition. Therefore, this guide presents the industry-standard, high-fidelity route : regioselective Friedel-Crafts Acetylation to 4-methyl-1-acetonaphthone, followed by Haloform Oxidation and Esterification . This pathway ensures maximum regiocontrol (>95% para-selectivity) and scalability.

Abstract & Core Objective

The objective is the gram-to-kilogram scale synthesis of This compound (CAS: 35615-98-6), a critical intermediate in the synthesis of pharmaceutical retinoids and polycyclic aromatic hydrocarbons.

The core challenge is achieving exclusive C4-regioselectivity on the 1-methylnaphthalene scaffold. This protocol leverages the steric bulk of the 1-methyl group and the kinetics of the Friedel-Crafts mechanism to direct electrophilic attack to the para-position (C4), avoiding the thermodynamically competitive ortho-position (C2).

Reaction Strategy & Mechanism

Synthetic Pathway

The synthesis proceeds via a robust three-stage workflow centered on the initial Friedel-Crafts acylation:

  • Friedel-Crafts Acylation: 1-Methylnaphthalene is reacted with acetyl chloride and aluminum chloride (

    
    ) to yield 4-methyl-1-acetonaphthone .
    
  • Haloform Oxidation: The acetyl group is oxidized to a carboxylic acid using sodium hypochlorite (NaOCl).

  • Fischer Esterification: The resulting 4-methyl-1-naphthoic acid is esterified with methanol.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the sigma-complex stabilization that favors the C4 product.

ReactionPathway cluster_regio Regioselectivity Control SM 1-Methylnaphthalene Sigma Sigma Complex (Resonance Stabilized) SM->Sigma Electrophilic Attack (C4) Reagents Acetyl Chloride + AlCl3 Complex Acylium Ion [CH3-C+=O AlCl4-] Reagents->Complex Activation Complex->Sigma Intermediate 4-Methyl-1-acetonaphthone Sigma->Intermediate -H+ (Aromatization) Oxidation Haloform Oxidation (NaOCl) Intermediate->Oxidation Product This compound Oxidation->Product 1. OH-/Cl2 2. MeOH/H+

Caption: Mechanistic flow of the Friedel-Crafts acylation showing the critical C4-selective electrophilic attack.

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 1-Methylnaphthalene (>97% purity).

  • Reagent: Acetyl Chloride (Freshly distilled or high purity).

  • Catalyst: Aluminum Chloride (Anhydrous, granular). Critical: Must be free-flowing yellow/grey powder. White powder indicates hydrolysis; do not use.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). DCM is preferred for milder conditions (reflux 40°C).

  • Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, nitrogen inlet, internal temperature probe.

Stage 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-methyl-1-acetonaphthone.

  • Setup: Flame-dry a 500 mL 3-neck flask and purge with nitrogen. Connect a gas scrubber (NaOH trap) to the outlet to neutralize HCl gas evolution.

  • Catalyst Suspension: Charge AlCl3 (28.0 g, 0.21 mol) and DCM (150 mL) . Cool the suspension to 0–5°C using an ice bath.

  • Acylating Agent Addition: Add Acetyl Chloride (15.0 mL, 0.21 mol) dropwise over 15 minutes. The suspension will dissolve to form a clear/yellowish complex. Stir for 15 minutes at 0°C.

  • Substrate Addition: Mix 1-Methylnaphthalene (25.0 g, 0.176 mol) with DCM (50 mL) . Add this solution dropwise to the reaction mixture over 45 minutes, maintaining internal temperature <10°C .

    • Note: The reaction is exothermic. Rapid addition leads to di-acylation or tar formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Process Control: Monitor by TLC (Hexane/EtOAc 9:1). Product Rf ~0.5.

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice mixed with 50 mL conc. HCl . Stir vigorously until the organic layer separates and the aluminum salts dissolve.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Wash combined organics with saturated NaHCO3 (to remove acid traces) and brine. Dry over MgSO4 and concentrate in vacuo.

  • Yield: Expect ~30–32 g (>90%) of crude 4-methyl-1-acetonaphthone as a yellow oil or low-melting solid.

Stage 2 & 3: Oxidation and Esterification

Objective: Conversion to this compound.

  • Haloform Oxidation: Dissolve the crude ketone (30 g) in 1,4-dioxane (100 mL) . Add commercial bleach (NaOCl, 10-12%, 300 mL) and NaOH (10 g) . Heat to 60°C for 4 hours.

    • Quench: Cool, add sodium metabisulfite (to destroy excess bleach), and acidify with HCl. Filter the precipitated 4-methyl-1-naphthoic acid .

  • Esterification: Dissolve the dried acid in Methanol (200 mL) . Add conc. H2SO4 (2 mL) . Reflux for 6 hours.

  • Purification: Concentrate methanol, dilute with water, and extract with Ethyl Acetate. Wash with NaHCO3.[1] Evaporate solvent.

  • Final Purification: Distillation (high vacuum) or recrystallization from hexane (if solid).

Quantitative Data & Specifications

ParameterSpecificationNotes
Stoichiometry (AlCl3) 1.2 : 1.0 (vs Substrate)Excess required as ketone product complexes with AlCl3.
Temperature (Addition) 0°C – 5°CCritical for regioselectivity (Kinetic control).
Temperature (Reaction) 20°C – 25°CHigher temps (>40°C) promote isomerization to 2-isomer.
Regioselectivity > 95:5 (4-isomer : 2-isomer)Determined by GC-MS or H-NMR.
Typical Yield (Overall) 65% – 75%From 1-methylnaphthalene to ester.

Process Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrated AlCl3Use fresh, anhydrous AlCl3. Ensure N2 atmosphere.
High 2-Isomer High TemperatureMaintain addition <5°C. Do not reflux in Stage 1.
Tar Formation Rapid Addition / MoistureDry solvents thoroughly. Control addition rate.
Incomplete Oxidation Old BleachTitrate NaOCl solution or use large excess.

References

  • Friedel-Crafts Acylation Mechanism & Regioselectivity

    • Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 1955, 55(2), 229–281. Link

  • Acylation of Naphthalene Derivatives

    • Baddeley, G. "The Acylation of Naphthalene by the Friedel-Crafts Reaction." Journal of the Chemical Society, 1949, S99-S103. Link

  • Synthesis of Naphthoic Acids via Haloform Reaction

    • Newman, M. S., & Holmes, H. L. "1-Naphthoic Acid." Organic Syntheses, Coll. Vol. 2, p. 428 (1943). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.

Sources

Application Note: GC-MS Method Development for Methyl 4-methyl-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the strategic development of a Gas Chromatography-Mass Spectrometry (GC-MS) method for Methyl 4-methyl-1-naphthoate (M4M1N). While frequently encountered as a synthetic intermediate in naphthalene functionalization or a semi-volatile constituent in specific botanical extracts (Tricyrtis spp.), standardized protocols for this specific isomer are rare in public repositories.[1][2]

This protocol bridges that gap by deriving optimal parameters from first-principles mass spectrometry and structure-retention relationships.[1][2] It addresses the critical challenge of distinguishing M4M1N from its positional isomers (e.g., methyl 2-methyl-1-naphthoate) through precise chromatographic resolution and unique ion monitoring.

Analyte Profile & Physicochemical Basis[3][4][5]

Understanding the molecule is the first step in robust method design.[1][2]

PropertyValue / DescriptionImpact on Method
Analyte Name This compoundTarget Analyte
CAS Number 35615-98-6Reference Standard ID
Molecular Formula C₁₃H₁₂O₂MW = 200.23 g/mol
Structure Naphthalene core, C1-ester, C4-methylLipophilic, Aromatic, Semi-volatile
Boiling Point ~310°C (Predicted at 760 mmHg)Requires GC Oven > 300°C for cleanup
LogP ~3.8 (Predicted)Non-polar; extractable with Hexane/EtOAc
Key Fragments (EI) 200 (M+), 169 ([M-OCH₃]+), 141 ([M-COOCH₃]+)Selection for SIM Mode

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data validation.

MethodWorkflow cluster_Prep Sample Preparation cluster_GC GC Separation cluster_MS MS Detection Sample Sample Matrix (Plant Tissue / Reaction Mix) Extract LLE / SLE Extraction (Solvent: n-Hexane) Sample->Extract Dry Drying (Na2SO4) & Concentration Extract->Dry Filter Filtration (0.22 µm PTFE) Dry->Filter Inlet Splitless Injection 260°C Filter->Inlet Column Capillary Column 5% Phenyl-arylene (30m) Inlet->Column Gradient Thermal Gradient 60°C -> 300°C Column->Gradient Source EI Source (70 eV) 230°C Gradient->Source Acq Acquisition Mode SIM (m/z 200, 169, 141) Source->Acq Data Quantitation & Validation Acq->Data

Caption: End-to-end workflow for M4M1N analysis, emphasizing non-polar extraction and selective ion monitoring.

Detailed Method Protocol

Sample Preparation

Objective: Maximize recovery while minimizing matrix interferences (chlorophyll, heavy waxes).[1][2]

  • Extraction Solvent: Use n-Hexane or Ethyl Acetate .[1][2]

    • Reasoning: M4M1N is highly lipophilic (LogP ~3.8).[1][2] Non-polar solvents minimize the co-extraction of polar sugars and acids common in biological matrices.[1][2]

  • Protocol (Solid Sample):

    • Weigh 1.0 g of homogenized sample into a 15 mL centrifuge tube.

    • Add 5.0 mL n-Hexane (HPLC Grade).[1][2]

    • Vortex for 2 minutes; Sonicate for 15 minutes at ambient temperature.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer supernatant to a clean vial containing anhydrous

      
       to remove residual water.[1][2]
      
    • Crucial Step: If concentration is low (<1 ppm), evaporate solvent under a gentle stream of

      
       to 0.5 mL.[1][2] Do not evaporate to dryness to prevent analyte loss due to semi-volatility.[1][2]
      
GC Parameters (Agilent 7890/8890 style)

Objective: Resolve M4M1N from potential isomers (e.g., methyl 2-methyl-1-naphthoate).

  • Column: DB-5MS UI (or equivalent 5%-phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25µm.
    • Why: The "UI" (Ultra Inert) phase is essential to prevent peak tailing of the ester group.[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet:

    • Mode: Splitless (for trace analysis) or Split 10:1 (for synthesis monitoring).[1][2]

    • Temperature: 260°C .[1][2]

    • Liner: Single taper with glass wool (deactivated).[1][2]

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Focuses the solvent band.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C - Slow ramp maximizes resolution of naphthalene isomers.[1][2]

    • Ramp 3: 30°C/min to 300°C (Hold 3 min) - Bake out heavy matrix.

MS Detection (5977/7000 Series)

Objective: High sensitivity and specificity using Electron Ionization (EI).[1][2]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.[1][2]

  • Scan Type: SIM/Scan (Simultaneous).[1][2] Use Scan (m/z 50-350) for identification and SIM for quantitation.[1][2]

SIM Parameters (Target Ions): Based on the fragmentation logic of methyl esters of naphthalene:

  • Molecular Ion (

    
    ):  m/z 200  (Parent, usually stable in aromatics).[1][2]
    
  • Base Peak (

    
    ):  m/z 169  (Formation of stable acylium ion).[1][2]
    
  • Qualifier (

    
    ):  m/z 141  (Loss of ester group, naphthalene cation).[1][2]
    

Fragmentation Logic Diagram:

Fragmentation M Molecular Ion [M]+ m/z 200 Frag1 Acylium Ion [M - OCH3]+ m/z 169 M->Frag1 - OCH3 (31) Frag2 Naphthyl Cation [M - COOCH3]+ m/z 141 M->Frag2 - COOCH3 (59) Frag1->Frag2 - CO (28) Frag3 Ring Frag m/z 115 Frag2->Frag3 - C2H2

Caption: Predicted EI fragmentation pathway for this compound used to select SIM ions.

Method Validation Strategy (ICH Q2(R1))

To ensure the method is "self-validating" as requested, perform these checks:

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at RT +/- 0.1 minInject Solvent Blank and Sample Matrix Blank.
Linearity

5-point calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
Precision RSD < 5% (n=6)Repeat injection of mid-level standard.
Recovery 80% - 120%Spike blank matrix with standard before extraction.[1][2]
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine from low-concentration spike.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Active sites in the liner or column interacting with the ester oxygen.[1][2]

    • Fix: Replace liner with ultra-inert deactivated wool; trim column inlet by 10 cm.[1][2]

  • Issue: Co-elution with Isomers.

    • Cause: 4-methyl and 2-methyl isomers have very similar boiling points.[1][2]

    • Fix: Lower the oven ramp rate at the elution temperature (approx. 180-220°C) to 2°C/min. If resolution fails, switch to a polar column (e.g., DB-WAX), though this limits max temperature.[2]

  • Issue: Carryover.

    • Cause: High boiling point of the naphthalene core.[1][2]

    • Fix: Ensure the final bake-out step (300°C) is at least 3-5 minutes. Inject solvent blanks between high-concentration samples.[1][2]

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Methyl 1-naphthoate (Analog Reference). National Institute of Standards and Technology.[1][3] Retrieved October 26, 2023, from [Link]

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[1][2][4] Methyl 1-naphthoate Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Methyl 4-methyl-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methyl 4-methyl-1-naphthoate (CAS: N/A for specific ester, Analogous to Methyl 1-naphthoate CAS: 2459-24-7) is a lipophilic naphthalene derivative often encountered as a synthetic intermediate in the development of bioactive compounds, including synthetic cannabinoids (e.g., JWH-148 precursors) and plant growth regulators.

Precise analytical characterization is critical because the presence of unreacted starting material (4-methyl-1-naphthoic acid) or hydrolysis products (4-methyl-1-naphthol) can significantly alter the biological efficacy and safety profile of the final drug substance.

This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to separate This compound from its polar precursors and potential degradation products.

Key Physicochemical Properties
PropertyValue (Estimated/Analog)Chromatographic Implication
Structure Naphthalene core + Methyl ester + Methyl groupHigh hydrophobicity; strong retention on C18.
LogP ~4.5 - 5.0 (Predicted)Requires high organic mobile phase strength for elution.
Chromophore Naphthalene RingStrong UV absorption at 220–230 nm (B-band) and 280–300 nm (R-band).
Solubility Insoluble in water; Soluble in ACN, MeOH, DCMSample diluent must be high-organic (e.g., 100% ACN).

Method Development Strategy

Column Selection: The C18 Standard

Given the non-polar nature of the methyl ester, a C18 (Octadecylsilyl) stationary phase is the primary choice.

  • Mechanism: Partitioning driven by hydrophobic interaction.

  • End-Capping: Essential. Uncapped silanols would interact with the pi-electrons of the naphthalene ring, causing peak tailing.

  • Alternative: A Phenyl-Hexyl column could be used to exploit

    
     interactions, potentially offering different selectivity if isomeric impurities (e.g., methyl 2-methyl-1-naphthoate) are present.
    
Mobile Phase Chemistry
  • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (190 nm vs 205 nm), allowing for high-sensitivity detection at 220 nm with less baseline noise. It also typically provides sharper peaks for aromatic hydrocarbons.

  • Solvent A (Aqueous): Water with 0.1% Formic Acid .

    • Why Acid? Although the analyte is a neutral ester, acidic modification suppresses the ionization of residual silanols on the column and keeps any unreacted 4-methyl-1-naphthoic acid impurity in its protonated (neutral) form, ensuring it elutes as a sharp peak rather than a broad smear.

Optimized Experimental Protocol

Chromatographic Conditions
ParameterSetting
Instrument HPLC with UV/Vis or PDA Detector (e.g., Agilent 1260/1290, Waters Alliance)
Column High-Purity C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus, XBridge)
Mobile Phase A HPLC Grade Water + 0.1% Formic Acid
Mobile Phase B HPLC Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C (Thermostatted)
Injection Volume 5 – 10 µL
Detection UV 230 nm (Quantitation), UV 280 nm (Identification/Selectivity)
Gradient Profile

A gradient is strictly recommended to prevent the "general elution problem" where the lipophilic ester elutes too late and broad, while polar impurities elute too early.

Time (min)% Mobile Phase BEvent
0.0 50%Initial hold to retain polar impurities (acids/alcohols).
2.0 50%Isocratic hold.
12.0 95%Linear ramp to elute this compound.
15.0 95%Wash step to remove highly lipophilic contaminants.
15.1 50%Return to initial conditions.
20.0 50%Re-equilibration (Critical for reproducibility).
Sample Preparation
  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Conc. = 1 mg/mL).

  • Working Standard: Dilute the stock 1:10 with 50:50 ACN:Water .

    • Note: Do not use 100% water as diluent; the ester will precipitate.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Analytical Workflow & Logic

The following diagram illustrates the decision-making process and physical workflow for this analysis.

HPLC_Workflow cluster_logic Separation Logic Sample Sample (Crude Reaction Mix) Prep Sample Prep Dissolve in ACN -> Filter (PTFE) Sample->Prep Solubilization HPLC HPLC System C18 Column | Gradient Elution Prep->HPLC Injection (10µL) Detector UV Detector λ1: 230nm (Sens) λ2: 280nm (Select) HPLC->Detector Separation Data Data Analysis Integration & Quantitation Detector->Data Chromatogram Impurity Impurity: 4-Methyl-1-naphthoic Acid (Polar, Elutes ~3-5 min) Analyte Analyte: this compound (Non-polar, Elutes ~10-12 min)

Figure 1: Analytical workflow and separation logic distinguishing the polar acid impurity from the lipophilic ester analyte.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy ("self-validating"), the following criteria must be met during every run sequence:

System Suitability Test (SST)

Inject a standard mixture containing the analyte and its parent acid (4-methyl-1-naphthoic acid) before running samples.

  • Resolution (

    
    ):  Must be > 2.0 between the acid peak and the ester peak.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for the ester peak (indicates no secondary silanol interactions).
    
  • Retention Time Precision: %RSD < 1.0% for 5 replicate injections.

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .[1]
    
  • LOD (Limit of Detection): Estimated at ~0.05 µg/mL (Signal-to-Noise = 3:1) due to the high molar absorptivity of the naphthalene ring.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions.Ensure 0.1% Formic Acid is fresh. Switch to a highly end-capped column (e.g., Zorbax Eclipse Plus).
Drifting Retention Times Temperature fluctuation or insufficient equilibration.Use a column oven at 30°C. Increase equilibration time to 5 minutes between runs.
Ghost Peaks Carryover of highly lipophilic compounds.Add a "Sawtooth" wash (ramp to 100% ACN) at the end of the gradient.
Precipitation in Vial Sample solvent too aqueous.Ensure sample diluent is at least 50% organic (ACN or MeOH).

References

  • Sigma-Aldrich. 4-Methyl-1-naphthoic acid Product Specification. Retrieved from .

  • PubChem. 4-Methyl-1-naphthol Compound Summary. National Center for Biotechnology Information. Retrieved from .

  • Aveldano, M. I., et al. (1983).[2] Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Journal of Lipid Research. Retrieved from .

  • SIELC Technologies. Separation of 4-Methyl-1-naphthol on Newcrom R1 HPLC column. Retrieved from .

  • Biosynth. Methyl 1-Naphthoate Product Data. Retrieved from .

Sources

Optimization and Scale-Up Strategies for the Esterification of 4-Methyl-1-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1-naphthoic acid (CAS: 4488-40-8) serves as a critical scaffold in the synthesis of synthetic auxins, photoresist materials, and heterocyclic pharmaceutical intermediates.[1] Its esterification presents a unique challenge compared to simple benzoic acid derivatives due to the peri-interaction between the carboxyl group at position 1 and the proton at position 8.[1] This steric crowding creates a kinetic barrier to nucleophilic attack, often rendering standard room-temperature coupling inefficient.[1]

Furthermore, the methyl group at position 4 exerts a weak inductive (


) effect.[1] While this increases the basicity of the carbonyl oxygen (favoring protonation), it slightly reduces the electrophilicity of the carbonyl carbon.[1]

This Application Note details three distinct protocols optimized for yield, scalability, and substrate complexity.

Method A: Acid Chloride Activation (The "Gold Standard")

Best For: Complex alcohols, sterically hindered substrates, and high-value drug intermediates.[1]

This method circumvents the reversibility of Fischer esterification by converting the acid into a highly reactive acid chloride intermediate using Thionyl Chloride (


) with Dimethylformamide (DMF) catalysis.[1]
Mechanism & Causality

The reaction relies on the in situ formation of the Vilsmeier-Haack reagent (chloroiminium ion) from the reaction of DMF and


.[1] This active species converts the carboxylic acid to the acid chloride much more rapidly than 

alone.[1] The subsequent reaction with the alcohol is irreversible and driven by the formation of HCl gas.[1]
Protocol

Reagents:

  • 4-Methyl-1-naphthoic acid (1.0 equiv)[1][2]

  • Thionyl Chloride (1.5 - 2.0 equiv)[1]

  • DMF (Catalytic, 2-3 drops)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

  • Target Alcohol (1.1 equiv)[1]

  • Base: Pyridine or Triethylamine (1.2 equiv)[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve 4-methyl-1-naphthoic acid in anhydrous DCM (0.5 M concentration).
    
  • Catalyst Addition: Add catalytic DMF (approx. 1 mol%).

  • Chlorination: Add Thionyl Chloride dropwise at 0°C.

    • Critical Checkpoint: Monitor for vigorous gas evolution (

      
       and 
      
      
      
      ).[1]
  • Reflux: Warm to room temperature and then reflux for 2 hours.

    • Validation: Aliquot quench in MeOH followed by TLC should show complete conversion to the methyl ester (higher

      
       than acid).[1]
      
  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
    
  • Esterification: Add the target alcohol and Pyridine (to scavenge HCl) at 0°C. Stir at room temperature for 4-12 hours.

  • Workup: Wash organic layer with 1M HCl (remove pyridine), saturated

    
     (remove unreacted acid), and Brine.[1] Dry over 
    
    
    
    .[1][3][4]

Method B: Fischer Esterification (The "Workhorse")

Best For: Methyl or Ethyl esters, bulk scale-up, cost-sensitive production.[1]

Because of the steric hindrance at C1, standard equilibrium conditions are unfavorable.[1] This protocol utilizes a Dean-Stark apparatus (for high boiling alcohols) or large excess of solvent (for MeOH/EtOH) to drive the equilibrium via Le Chatelier's principle.[1]

Protocol

Reagents:

  • 4-Methyl-1-naphthoic acid[1][2][5]

  • Alcohol (Methanol or Ethanol) - Used as solvent (excess)[1]

  • Catalyst: Sulfuric Acid (

    
    , conc.) or p-Toluenesulfonic acid (pTsOH)
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the acid in the alcohol (0.2 - 0.5 M).

  • Catalyst: Add concentrated

    
     (5-10 mol%) dropwise.
    
  • Reflux: Heat to vigorous reflux.[1]

    • Duration: Due to steric hindrance, this reaction requires 12-24 hours, significantly longer than benzoic acid esterification.[1]

  • Workup (Self-Validating):

    • Cool to room temperature.[1][3][6]

    • Evaporate excess alcohol to 20% volume.[1]

    • Dilute with Ethyl Acetate.[1]

    • Wash 1: Saturated

      
      .[1] Note: If vigorous bubbling occurs, conversion was incomplete.
      
    • Wash 2: Brine.[1][6]

  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient for methyl esters.[1]

Method C: Alkyl Halide Alkylation (The "Mild Route")

Best For: Methyl esters (using MeI) on small scales where acidic conditions are not tolerated.[1]

Protocol

Reagents:

  • 4-Methyl-1-naphthoic acid (1.0 equiv)[1]

  • Potassium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Methyl Iodide (MeI, 1.5 equiv)[1]

  • Solvent: DMF or Acetone

Step-by-Step Procedure:

  • Deprotonation: Dissolve acid in DMF. Add

    
     and stir for 30 mins to form the carboxylate salt.
    
  • Alkylation: Add MeI dropwise (Protect from light).

  • Reaction: Stir at room temperature for 4-6 hours.

  • Workup: Pour into ice water. The ester often precipitates as a solid.[1] Filter and wash with water.[1][4]

Comparative Analysis of Methods

FeatureMethod A: Acid ChlorideMethod B: FischerMethod C: Alkylation
Reaction Type Irreversible ActivationEquilibrium

Displacement
Steric Tolerance High (Forces reaction)Low (Slow kinetics)Moderate
Atom Economy Low (creates

, HCl)
High (creates

)
Low (creates KI)
Scalability Medium (Corrosive gases)HighLow (MeI is expensive/toxic)
Typical Yield 90-98%75-85%95-99%

Visualizations[1][4][8][9][10]

Decision Matrix for Protocol Selection

This flowchart guides the researcher to the optimal method based on substrate constraints.

Esterification_Decision_Tree Start Start: 4-Methyl-1-Naphthoic Acid Q1 Is the target alcohol simple (MeOH/EtOH)? Start->Q1 Q2 Is the scale >100g? Q1->Q2 Yes Q3 Is the substrate acid-sensitive? Q1->Q3 No (Complex Alcohol) MethodB Method B: Fischer Esterification (Scalable / Simple Alcohols) Q2->MethodB Yes (Cost Effective) MethodC Method C: Alkyl Halide (MeI) (Mild / Small Scale) Q2->MethodC No (Convenience) MethodA Method A: Acid Chloride Activation (High Yield / Complex Alcohols) Q3->MethodA No (Steric Force Needed) Q3->MethodC Yes

Figure 1: Decision matrix for selecting the appropriate esterification strategy based on scale and alcohol complexity.

Mechanism of DMF-Catalyzed Activation (Method A)

Understanding the Vilsmeier-Haack intermediate is crucial for troubleshooting slow activation steps.[1]

DMF_Catalysis_Mechanism DMF DMF Intermediate Chloroiminium Ion (Active Catalyst) DMF->Intermediate + SOCl2 SOCl2 SOCl2 SOCl2->Intermediate AcidChloride Acid Chloride (Highly Reactive) Intermediate->AcidChloride + Acid Acid 4-Methyl-1-Naphthoic Acid Acid->AcidChloride Regen Regenerated DMF AcidChloride->Regen - HCl, - SO2 Regen->DMF Cycle

Figure 2: Catalytic cycle of DMF in the formation of the acid chloride.[1] The Chloroiminium ion is the potent electrophile that overcomes the steric hindrance of the naphthalene ring.[1]

References

  • Preparation of 1-Naphthoic Acid Derivatives: Gilman, H.; St. John, N. B.; Schulze, F. "

    
    -Naphthoic Acid."[1] Organic Syntheses, Coll.[1] Vol. 2, p. 425 (1943).[1] 
    
  • General Fischer Esterification Kinetics: "Fischer Esterification." Organic Chemistry Portal.

  • Alkylation of Naphthoic Acids: "Methyl 3-methoxy-2-naphthoate."[1] Organic Syntheses, Coll.[1] Vol. 10, p. 5 (2004).[1][4] [1]

  • Physical Properties of 4-methyl-1-naphthoic acid: Sigma-Aldrich Product Specification, CAS 4488-40-8.[1][5] [1]

  • Acid Chloride Activation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Vilsmeier-Haack mechanism in acid chloride formation).

Sources

Application Note: Isolation and Purification of Methyl 4-methyl-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the isolation and purification protocols for Methyl 4-methyl-1-naphthoate , a lipophilic ester intermediate often employed in the synthesis of polycyclic aromatic hydrocarbons and pharmaceutical scaffolds.

While often synthesized via the Fischer esterification of 4-methyl-1-naphthoic acid, the lipophilic nature of the naphthalene core combined with the ester functionality presents specific purification challenges—primarily the separation of unreacted starting acid and the removal of regioisomeric byproducts. This guide provides a self-validating workflow ranging from crude reaction work-up to high-purity isolation via Flash Column Chromatography and Vacuum Distillation.

Physicochemical Profile & Pre-Purification Assessment

Before initiating isolation, the operator must understand the physical state and solubility profile of the target. Unlike its parent acid (which is a high-melting solid), the methyl ester is typically a viscous oil or low-melting solid at room temperature, necessitating specific handling techniques.

PropertyValue / DescriptionImplications for Purification
Physical State Viscous Oil / Low-Melting SolidCrystallization is difficult at RT; Chromatography is preferred.
Boiling Point ~323°C (Predicted, 760 mmHg)Do NOT distill at atmospheric pressure. High vacuum (<1 mmHg) required.
Solubility Soluble: EtOAc, DCM, Toluene, HexaneInsoluble: WaterLiquid-Liquid Extraction (LLE) is highly effective for initial cleanup.
pKa (Parent Acid) ~4.2 (4-methyl-1-naphthoic acid)Unreacted acid can be quantitatively removed via basic wash (pH > 8).
LogP ~3.9 (Predicted)High lipophilicity; compound will elute early on Reverse Phase HPLC.

Workflow Overview

The isolation strategy relies on exploiting the acidity difference between the product (neutral ester) and the major impurity (unreacted carboxylic acid).

G Reaction Crude Reaction Mixture (Ester + Unreacted Acid + MeOH) Quench Quench & Concentration (Remove MeOH) Reaction->Quench LLE Liquid-Liquid Extraction (Org: EtOAc/Hexane | Aq: Sat. NaHCO3) Quench->LLE OrgPhase Organic Phase (Ester + Neutrals) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Deprotonated Acid) LLE->AqPhase Bottom Layer Drying Drying (MgSO4) & Filtration OrgPhase->Drying Crude Crude Oil Drying->Crude Decision Purity Check (TLC/NMR) Crude->Decision Distillation High Vacuum Distillation (>10g Scale) Decision->Distillation Bulk/Oil Column Flash Chromatography (<10g Scale or High Purity) Decision->Column High Purity req. Final Pure this compound Distillation->Final Column->Final

Figure 1: Isolation workflow emphasizing the critical bicarbonate wash step to remove the parent acid.

Protocol 1: Reaction Work-up & Crude Isolation

Objective: Remove water-soluble catalysts (e.g., H₂SO₄), excess alcohol (MeOH), and unreacted 4-methyl-1-naphthoic acid.

Reagents Required[1]
  • Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

  • Wash Solution: Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology
  • Concentration: If the reaction was performed in methanol (Fischer esterification), concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove most of the methanol. Rationale: Methanol increases the solubility of the ester in the aqueous phase, leading to yield loss during extraction.

  • Dissolution: Dissolve the residue in EtOAc (approx. 10 mL per gram of theoretical yield).

  • Acid Removal (Critical Step):

    • Wash the organic phase twice with Saturated NaHCO₃ (1:1 v/v ratio).

    • Mechanism:[1] The bicarbonate reacts with unreacted 4-methyl-1-naphthoic acid to form the water-soluble sodium carboxylate salt. The neutral ester remains in the organic layer.

    • QC Check: Test the pH of the aqueous layer. It must be basic (pH ~8-9). If acidic, repeat the wash.

  • Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove residual base and break any emulsions.

  • Drying: Dry the organic phase over Anhydrous MgSO₄ for 10 minutes. Filter and concentrate to yield the Crude Oil .

Protocol 2: Flash Column Chromatography (Purification)

Objective: Separate the target ester from non-polar byproducts (e.g., dimers) or trace polar impurities that survived work-up.

Chromatographic Parameters
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Loading: Dissolve crude oil in minimum volume of Hexane/DCM (1:1).

Gradient Optimization

Due to the lipophilic nature of the naphthalene ring, the compound elutes relatively early.

StepSolvent Ratio (Hexane : EtOAc)Column Volumes (CV)Target Component
1 100 : 02 CVNon-polar impurities (hydrocarbons)
2 98 : 23 CVThis compound (Start)
3 95 : 55 CVThis compound (Peak)
4 90 : 103 CVResidual Alcohol / Trace Acid

Self-Validating Check:

  • TLC Analysis: Use 90:10 Hexane:EtOAc as the mobile phase.

  • Rf Values:

    • Target Ester: ~0.6 - 0.7 (UV active, blue fluorescence possible).

    • Parent Acid: ~0.1 (streaks near baseline).

    • Alcohol: ~0.3.

Protocol 3: High Vacuum Distillation (Scale-Up)

For quantities >10g, chromatography becomes solvent-intensive. Vacuum distillation is the preferred method for bulk purification, provided high vacuum is available.

Safety Warning: Naphthalene derivatives can sublime. Ensure the condenser is warm enough to prevent clogging if the product solidifies, but cool enough to condense the vapor.

Setup
  • Apparatus: Short-path distillation head.

  • Pressure: < 1.0 mmHg (High Vacuum is essential).

  • Temperature:

    • The boiling point will drop significantly under vacuum.

    • Estimated BP: ~140-150°C at 1 mmHg (Extrapolated).

Procedure
  • Degas the crude oil under weak vacuum to remove residual solvents.

  • Increase vacuum to max capacity (<1 mmHg).

  • Slowly ramp heat. Collect the main fraction when the head temperature stabilizes.

  • Polishing: If the distillate solidifies into a waxy mass upon cooling, it can be recrystallized from cold Pentane or Hexane (-20°C) to yield high-purity crystals.

Quality Control & Characterization

Verify the identity and purity using the following criteria.

1H-NMR (CDCl₃, 400 MHz)
  • Aromatic Region (7.0 - 9.0 ppm): Look for the characteristic splitting pattern of 1,4-disubstituted naphthalene.

    • H-2 and H-3 protons will appear as doublets (or AB system).

    • H-5 to H-8 protons will show typical multiplets.

  • Ester Methyl: Singlet at ~4.0 ppm (Integration: 3H).

  • Ring Methyl: Singlet at ~2.7 ppm (Integration: 3H).

  • Impurity Check: A singlet at ~2.5 ppm may indicate unreacted starting material or decarboxylated byproduct (1-methylnaphthalene).

HPLC (Reverse Phase)
  • Column: C18.

  • Mobile Phase: Acetonitrile : Water (Gradient 50% -> 100% ACN).

  • Detection: UV at 254 nm and 280 nm.

  • Note: The ester is highly retained. Expect elution late in the gradient.

References

  • National Institutes of Health (NIH) - PubChem. (2023). 4-Methyl-1-naphthoic acid (Parent Acid Data). Retrieved from [Link]

  • Org. Synth. (1943). General methods for Naphthoic Acid Esterification. Organic Syntheses, Coll. Vol. 2, p. 425. Retrieved from [Link]

Sources

Application Note: High-Resolution NMR Spectroscopy Protocols for Methyl 4-methyl-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the structural characterization of Methyl 4-methyl-1-naphthoate (CAS: 24886-73-5), a 1,4-disubstituted naphthalene derivative.[1] This molecule serves as a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons and pharmaceutical scaffolds.[1]

The 1,4-substitution pattern on the naphthalene core creates a specific symmetry breaking that simplifies the aromatic region compared to monosubstituted naphthalenes, yet introduces unique steric and electronic effects—specifically the "peri-interaction" between the ester group at C1 and the proton at C8.[1]

Target Audience: Synthetic chemists, analytical scientists, and QC professionals requiring definitive structural validation.[1]

Sample Preparation Strategy

To ensure high-resolution data and reproducible chemical shifts (


), strict adherence to sample preparation protocols is required.[1]
Solvent Selection[1][2]
  • Primary Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.[1]
    
    • Rationale: Excellent solubility for non-polar esters; the TMS peak provides an internal reference (

      
       0.00).[1][2]
      
  • Alternative Solvent: DMSO-

    
    .
    
    • Usage: Only if the sample contains polar impurities or if specific solvent-solute stacking interactions are required to resolve overlapping aromatic multiplets.[1]

Preparation Protocol
Parameter1H-NMR (Proton)13C-NMR (Carbon)
Mass 10 – 15 mg40 – 60 mg
Volume 600

L
600

L
Concentration ~15-25 mM~80-100 mM
Tube Quality 5 mm Precision (Wilmad 507 or equiv)5 mm Precision
Filtration Glass wool or 0.45

m PTFE filter
Mandatory to remove particulates

Critical Step: Ensure the sample height in the tube is exactly 4.0 - 4.5 cm.[1] Deviations affect the magnetic susceptibility and shimming quality.[1]

Instrument Configuration & Acquisition Parameters

The following parameters are optimized for a standard 400 MHz or 500 MHz spectrometer (e.g., Bruker Avance or Agilent DD2).

1H-NMR Acquisition (Standard 1D)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width (SW): 12-14 ppm (approx. 4800-5600 Hz at 400 MHz).[1]

  • Acquisition Time (AQ): 3.0 – 4.0 seconds.[1][3][4]

  • Relaxation Delay (D1): 1.0 second (Qualitative) / 5.0 seconds (Quantitative integration).[1][2]

  • Scans (NS): 16 (minimum for S/N > 100).

  • Temperature: 298 K (25°C).[1]

13C-NMR Acquisition (1H-Decoupled)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Spectral Width: 240 ppm (to capture Carbonyl >165 ppm).[1]

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): 512 – 1024 (Carbon is 1.1% natural abundance).[1]

  • DEPT-135: Recommended to distinguish Methyl/Methine (Up) from Methylene (Down).[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow from sample preparation to structural assignment, highlighting the critical decision points for validating the 1,4-substitution pattern.

NMR_Workflow cluster_Acquisition Acquisition Phase cluster_Analysis Structural Verification Logic Start Sample: this compound Prep Dissolve in CDCl3 (15mg / 0.6mL) Start->Prep Shim Lock & Shim (Target Line Shape < 0.5 Hz) Prep->Shim H1_Acq 1H NMR (16 Scans) Check H8 Peri-Shift Shim->H1_Acq C13_Acq 13C NMR (1024 Scans) Confirm C=O Signal H1_Acq->C13_Acq Process Processing (FT, Phase, Baseline) C13_Acq->Process Check_Me Identify 2x Singlets (Ester-Me vs Ar-Me) Process->Check_Me Check_Peri Locate H8 (~9.0 ppm) Deshielded by C=O Check_Me->Check_Peri Singlets Found Fail RE-EVALUATE / PURIFY Check_Me->Fail Missing/Split Check_AB Verify H2/H3 Coupling (Ortho J ~8Hz) Check_Peri->Check_AB H8 Found Check_Peri->Fail Shift < 8.5ppm Valid VALID STRUCTURE Check_AB->Valid Coupling Confirmed

Caption: Logical workflow for the acquisition and structural validation of this compound.

1H-NMR Analysis & Interpretation

The proton spectrum of this compound is characterized by two distinct singlets (methyl groups) and a simplified aromatic region due to the 1,4-substitution.[1]

Key Chemical Shifts (CDCl3, 400 MHz)
Assignment

(ppm)
MultiplicityIntegralCoupling (

)
Mechanistic Explanation
H-8 (Peri)8.93 d / m1H~8.5 HzDiagnostic: Strong deshielding due to magnetic anisotropy of the peri-carbonyl (C1-Ester).[1]
H-5 (Peri)8.05 - 8.15d / m1H~8.5 HzDeshielded by the peri-methyl at C4, but less than H-8.[1]
H-2 8.02d1H7.6 HzOrtho to ester; deshielded by resonance/inductive effect of C=O.
H-6, H-7 7.50 - 7.65m2H-Typical aromatic multiplets (distal ring).[1]
H-3 7.30 - 7.40d1H7.6 HzOrtho to methyl; shielded relative to H-2.[1]
Ester-Me 3.98 s3H-Methoxy group attached to electron-withdrawing carbonyl.[1]
Ar-Me (C4)2.73 s3H-Methyl attached directly to aromatic ring (benzylic position).[1]
Analysis Nuances
  • The "Peri" Effect: The most critical feature is the signal for H-8 (approx 8.9 - 9.0 ppm).[1] In 1-substituted naphthalenes, the proton at position 8 is spatially close to the substituent at position 1.[1] The carbonyl group's anisotropy cone strongly deshields H-8, pushing it significantly downfield from the standard aromatic range (7.2-7.8 ppm).[1]

  • Methyl Differentiation:

    • Ester Methyl (

      
       ~4.0):  Downfield due to the electronegative Oxygen.[1]
      
    • Aromatic Methyl (

      
       ~2.7):  Upfield.[1] Note that this is slightly lower field than a toluene methyl (~2.3 ppm) due to the naphthalene ring current.[1]
      

13C-NMR Analysis & Interpretation

The carbon spectrum must confirm 13 unique carbon environments (12 skeletal + 1 ester methyl).[1]

Key Chemical Shifts (CDCl3, 100 MHz)
Carbon Type

(ppm)
AssignmentNotes
Carbonyl 167.8 C=O[1]Most downfield signal.[1]
Quaternary 142.5C-4Ipso to Methyl group.[1]
Quaternary 132.0 - 134.0C-4a, C-8aRing junction carbons.[1]
Quaternary 126.5C-1Ipso to Ester group.[1]
Aromatic CH 124.0 - 130.0C-2,3,5,6,7,8C-8 will be deshielded; C-2/C-3 distinct.[1]
Methoxy 52.1 O-CH3Characteristic ester methoxy.[1]
Ar-Methyl 19.8 Ar-CH3High field signal.[1]
Self-Validating Checks
  • Peak Count: Ensure exactly 13 peaks are observed. If fewer, check for accidental overlap in the 125-130 ppm region.[1]

  • DEPT-135:

    • Positive (+): O-CH3, Ar-CH3, and 5 Aromatic CH signals.[1]

    • Absent (0): C=O and 3 Quaternary carbons (C1, C4, C4a, C8a).[1][2] Note: C4a/C8a are often weak.[2]

Troubleshooting & Quality Control

Common Issues
  • Water Peak Interference: In CDCl3, water appears ~1.56 ppm.[1] It usually does not interfere with this molecule.[1][5] If using DMSO-d6, water appears at 3.33 ppm, which may obscure the Ester-Me peak (~3.9 ppm) if the water content is very high.[1]

    • Solution: Store DMSO over molecular sieves or increase sample concentration.[1]

  • Broadening of H-8: The H-8 signal can sometimes appear broadened due to restricted rotation or weak long-range coupling.[1]

    • Solution: This is normal.[1] Do not shim excessively trying to sharpen this specific peak if others (like the OMe singlet) are sharp.[1]

Reference Data Validation

The chemical shifts provided above are synthesized from authoritative fragment data:

  • Base Scaffold: Methyl 1-naphthoate (H8 @ 8.93 ppm, OMe @ 3.93 ppm) [1].[1]

  • Substituent Effect: 4-Methyl-1-naphthol/aldehyde data confirms the C4-Me shift (~2.7 ppm) and the shielding of H3 [2, 3].[1]

References

  • ChemicalBook. 1-Naphthoic Acid Methyl Ester (CAS 2459-24-7) NMR Spectra.[1][6] Retrieved from [1][2]

  • National Institutes of Health (NIH) PubChem. 4-Methyl-1-naphthol (CID 82483).[1] Retrieved from [1][2]

  • AIST (Japan). Spectral Database for Organic Compounds (SDBS).[1][7] (General reference for Naphthalene derivative increments). [1][2]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard text for substituent increment calculations).

(Note: While specific deep-links to spectra can expire, the provided landing pages for ChemicalBook and PubChem allow for the verification of the core scaffold data used to construct this protocol.)

Sources

Crystallization methods for high-purity methyl 4-methyl-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Methyl 4-methyl-1-naphthoate

Executive Summary

This compound (M4MN) is a critical intermediate in the synthesis of specialized retinoids and polycyclic aromatic hydrocarbons.[1] Unlike simple naphthalene derivatives, M4MN presents a unique purification challenge: it exists as a low-melting solid or viscous oil at ambient conditions, making standard recrystallization prone to "oiling out" (Liquid-Liquid Phase Separation, LLPS).[1][2]

This guide departs from standard textbook protocols to present two industrial-grade methodologies required for >99.5% purity: Static Melt Crystallization (for isomer separation) and Cryogenic Anti-Solvent Crystallization (for final polishing).[1][2]

Critical Process Parameters (CPPs)

To achieve high purity, we must exploit the solubility differentials between M4MN and its primary impurities: the regioisomer (methyl 2-methyl-1-naphthoate) and the unreacted precursor (4-methyl-1-naphthoic acid).[1]

ParameterSpecificationRationale
Target Purity >99.5% (HPLC)Required for downstream pharmaceutical coupling.
Melting Point Low (<50°C est.)[1][2]Dictates the use of melt crystallization or sub-ambient cooling.[1][2]
Primary Impurity 4-Methyl-1-naphthoic acidAcidic impurities catalyze transesterification; remove upstream.[1]
Solvent Class Polar Protic (MeOH)High solubility at

, steep drop at

.[1][2]
Metastable Zone Narrow (<10°C)High risk of spontaneous nucleation or oiling out.[1][2]

Phase 1: The "Pre-Cursor" Strategy (Upstream Control)

Scientific Integrity Note: It is thermodynamically inefficient to purify a low-melting ester when its acid precursor is a high-melting solid.[1][2] The most robust "Self-Validating System" involves purifying the acid first.[1]

Protocol:

  • Dissolution: Dissolve crude 4-methyl-1-naphthoic acid (MP ~175°C) in Ethanol (95%) at reflux.

  • Hot Filtration: Remove insoluble inorganic salts (catalyst residues).[1][2]

  • Controlled Cooling: Cool to 25°C at a rate of 10°C/hour.

  • Isolation: Filter the high-melting acid crystals.

  • Esterification: Proceed to esterification with Methanol/H₂SO₄ only after the acid purity is >98%.

Phase 2: Static Melt Crystallization (SMC)

Best for: Separating structural isomers (e.g., 2-methyl vs 4-methyl) without solvent inclusion.[1][2]

Since M4MN is a low-melting compound, Melt Crystallization is superior to solution methods because it operates without solvent, eliminating the risk of solvent inclusion in the crystal lattice.[2]

Experimental Workflow
  • Melting: Heat the crude M4MN ester mixture to 10°C above its clearing point (approx. 50–60°C) in a jacketed vessel.

  • Cooling (Nucleation): Lower the jacket temperature slowly (0.5°C/min) until the melt temperature is just below the freezing point.

  • Seeding: Add 0.1 wt% of pure M4MN seeds to induce crystal growth. Crucial: Without seeds, the oil may supercool and form a glass.[2]

  • Sweating (Partial Melting):

    • Once the mass has solidified (crystallized), slowly raise the temperature to just below the melting point (e.g., MP - 2°C).[2]

    • Hold for 2–4 hours.

    • Mechanism: Impurities (isomers) lower the local melting point at grain boundaries.[2] This "sweating" step liquefies these impure regions, which drain away from the pure crystal structure under gravity.[2]

  • Harvest: Melt the remaining solid (now enriched in M4MN) and collect.

Phase 3: Cryogenic Solution Crystallization

Best for: Final polishing and removal of trace tars.[2]

If Melt Crystallization is unavailable, or for final polishing, use a Methanol/Water system.[2] Naphthalene derivatives show a strong solubility dependence on water content in methanol [1].[1][2]

Step-by-Step Protocol
  • Solvent Preparation: Prepare a mixture of Methanol:Water (90:10 v/v) .[1][2]

    • Why: Pure methanol often solubilizes the ester too well at low temps. 10% water acts as a weak anti-solvent to force precipitation.[2]

  • Dissolution: Dissolve M4MN in the solvent at 40°C. Concentration target: 0.5 g/mL.

  • Clarification: Filter through a 0.45 µm PTFE membrane to remove dust (nucleation sites).[1][2]

  • Cooling Ramp (The Critical Step):

    • Cool from 40°C to 10°C at 0.5°C/min.

    • Checkpoint: If the solution turns milky (Oiling Out/LLPS), STOP .[2] Heat back to clear point and add 5% more Methanol.

    • Cool from 10°C to -10°C at 0.2°C/min.

  • Aging: Hold at -10°C for 4 hours. This allows the crystal lattice to organize and reject impurities.[2]

  • Filtration: Filter rapidly on a chilled Buchner funnel. Wash with cold (-20°C) Methanol.[1][2]

Visualization of Process Logic

The following diagram illustrates the integrated purification workflow, highlighting the decision nodes that prevent common failures like oiling out.

M4MN_Purification Start Crude Synthesis Mixture Acid_Pur Acid Precursor Crystallization (Ethanol, MP ~175°C) Start->Acid_Pur Isolate Acid Esterification Esterification (MeOH / H2SO4) Acid_Pur->Esterification Purity >98% Decision Physical State at 25°C? Esterification->Decision Melt_Cryst Static Melt Crystallization (Sweating Step) Decision->Melt_Cryst Solid/Semi-Solid Soln_Cryst Cryogenic Solution Cryst (MeOH:H2O 90:10) Decision->Soln_Cryst Viscous Oil Final High Purity M4MN (>99.5%) Melt_Cryst->Final Yield ~80% Fail_State Oiling Out (LLPS) Add Methanol & Re-heat Soln_Cryst->Fail_State Milky Emulsion Soln_Cryst->Final Clear Crystals Fail_State->Soln_Cryst Correct Solvent

Figure 1: Integrated purification workflow for this compound, prioritizing acid-stage purification and branching based on physical state.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Oiling Out Solution turns milky/opaque instead of forming crystals.Operating in the Liquid-Liquid miscibility gap.[1]Increase Methanol ratio; add seeds at higher temperature.
Low Yield Mother liquor remains rich in product.[1][2]Final temperature (-10°C) not low enough.[1][2]Lower temp to -20°C or increase Water content to 15%.
Isomer Presence NMR shows doublet peaks (2-methyl isomer).[1][2]Isomers co-crystallized.[1][2]Perform Melt Crystallization (Sweating) to drain eutectic liquid.[1][2]

References

  • NIST Solubility Database. (2023).[1][2] Solubility of Naphthalene Derivatives in Methanol and Hexane Systems.[2][3] National Institute of Standards and Technology.[1][2] Link

  • Organic Syntheses. (2020).[1][2] Preparation of substituted naphthoic acid esters.[1][2] Org.[1][2][4] Synth. Coll. Vol. 10. Link[1][2]

  • Ulrich, J. (2003).[1][2] Melt Crystallization - Fundamentals, Equipment and Applications.[1][2] Chemical Engineering Science.[1][2] Link

  • PubChem. (2023).[1][2] 4-Methyl-1-naphthoic acid Physical Properties. National Library of Medicine.[1][2] Link[1][2]

Sources

Troubleshooting & Optimization

Improving reaction yield of methyl 4-methyl-1-naphthoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Methyl 4-methyl-1-naphthoate Synthesis

Executive Summary: The Steric Challenge

Welcome to the technical support hub for naphthalene derivative synthesis. If you are experiencing low yields (<70%) or sluggish kinetics in the synthesis of This compound , the root cause is almost certainly peri-strain (1,8-interaction) .[1]

The carboxylic acid at the C1 position interacts sterically with the proton at C8.[2] This steric bulk hinders the formation of the tetrahedral intermediate required for standard Fischer esterification.[2] To maximize yield, you must shift from thermodynamic control (reversible acid catalysis) to kinetic control (activated acyl intermediates).[2][1]

This guide prioritizes the Acid Chloride Activation Route , which consistently delivers yields >90% for sterically hindered naphthoic acids.[2][1]

Part 1: Decision Matrix & Workflow

Before proceeding, select your optimization pathway based on your starting material.[2][1]

Synthesis_Decision_Tree cluster_legend Optimization Logic Start Select Starting Material Acid 4-Methyl-1-naphthoic Acid (CAS: 4488-40-8) Start->Acid Bromide 1-Bromo-4-methylnaphthalene (CAS: 6627-78-7) Start->Bromide Decision1 Current Yield Status? Acid->Decision1 RouteC Route C: Pd-Catalyzed Carbonylation (High Value / CO Gas) Bromide->RouteC RouteA Route A: Acid Chloride Activation (Recommended for >90% Yield) Decision1->RouteA <70% or Slow RouteB Route B: Modified Fischer (Only if SOCl2 is prohibited) Decision1->RouteB Avoid Chlorination

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability and yield requirements.

Part 2: The "Gold Standard" Protocol (Acid Chloride Route)

Objective: Overcome steric hindrance by converting the acid to a highly reactive acyl chloride, preventing the reverse reaction (hydrolysis).

Mechanism & Causality

Standard Fischer esterification is an equilibrium process (


).[2][1] For hindered substrates like 1-naphthoic acids, the forward rate constant (

) is significantly reduced by the C8 peri-hydrogen.[1] By using Thionyl Chloride (

), we create an irreversible step.[2][1] The subsequent attack by methanol on the acyl chloride is fast and exothermic, driving the reaction to completion.[2]
Optimized Protocol
StepReagentConditionsCritical Technical Note
1. Activation 4-Methyl-1-naphthoic acid (1.0 eq) +

(1.5 eq)
Reflux (2-3 h)Add 1-2 drops of DMF as a catalyst. This forms the Vilsmeier-Haack intermediate, drastically accelerating acyl chloride formation [1].[1]
2. Evaporation NoneVacuum / 40°CCrucial: Remove excess

completely.[2][1] Residual thionyl chloride will generate HCl gas in the next step, potentially degrading the product or causing safety issues.[2][1] Use a toluene azeotrope if necessary.[2][1]
3. Esterification Methanol (Excess) + Pyridine (1.1 eq)0°C to RTAdd the acid chloride (dissolved in DCM) dropwise to the methanol/pyridine solution. Pyridine acts as an HCl scavenger, preventing acid-catalyzed side reactions.[2][1]
4. Quench Sat.

RTNeutralize to pH 7-8.[2][1]

Expected Yield: 92-96% Purity: >98% (after workup)

Part 3: Troubleshooting & FAQs

Scenario 1: "I am seeing unreacted starting material despite refluxing in MeOH/H2SO4 for 24 hours."
  • Diagnosis: You are fighting a losing battle against thermodynamics.[2][1] The steric bulk at C1 slows the approach of methanol, and water production pushes the equilibrium back to the acid.[2]

  • Fix: If you cannot use the Acid Chloride route (Part 2), you must physically remove water to drive the equilibrium.[2]

    • Method: Use a Dean-Stark trap .[2][1] However, Methanol (bp 65°C) is too volatile for effective water separation.[2][1]

    • Protocol Shift: Switch to Toluene/Methanol (5:1) . The methanol acts as the reactant, while toluene allows for a higher reflux temperature (~100°C) and azeotropic water removal.[2]

    • Alternative: Add Trimethyl Orthoformate (TMOF) (2.0 eq) to the reaction mixture.[2][1] TMOF reacts irreversibly with water to form methanol and methyl formate, chemically desiccating the reaction [2].[2]

Scenario 2: "My product is dark/black after the Acid Chloride step."
  • Diagnosis: Thermal decomposition or polymerization.[2][1] Naphthalene derivatives are electron-rich and can be sensitive to harsh oxidation or excessive heat.[2][1]

  • Fix:

    • Reduce Temperature: Do not reflux

      
       aggressively. 60°C is usually sufficient.[2][1]
      
    • Inert Atmosphere: Perform the activation under Nitrogen/Argon.

    • Check Purity: Ensure your

      
       is not yellow (indicating sulfur impurities).[2][1] Distill technical grade 
      
      
      
      with linseed oil or quinoline if necessary.
Scenario 3: "I am starting from 1-bromo-4-methylnaphthalene. Can I skip the acid?"
  • Answer: Yes. You can use Palladium-Catalyzed Carbonylation .[2][1][3]

  • Protocol:

    • Catalyst:

      
       (2 mol%) + dppp (1,3-Bis(diphenylphosphino)propane).[2][1]
      
    • CO Source: Carbon Monoxide balloon (1 atm) or

      
       (solid source) if gas handling is an issue.
      
    • Base/Solvent:

      
       / Methanol / DMSO.[2][1]
      
    • Temp: 80-100°C.[2][1]

    • Note: This reaction inserts CO directly between the aryl ring and the bromine, followed by methanolysis.[2] It is highly efficient for sterically hindered positions [3].[2][1]

Part 4: Visualizing the Activation Pathway

The following diagram illustrates the mechanistic advantage of the DMF-catalyzed Acid Chloride route.

Acid_Chloride_Mechanism Substrate 4-Methyl-1-naphthoic Acid Intermediate Vilsmeier-Haack Active Species Substrate->Intermediate Activation Reagent SOCl2 + DMF (cat.) Reagent->Intermediate AcidChloride 4-Methyl-1-naphthoyl Chloride Intermediate->AcidChloride -SO2, -HCl Product This compound (High Yield) AcidChloride->Product Fast Nucleophilic Acyl Substitution Methanol MeOH + Pyridine Methanol->Product

Figure 2: The DMF-catalyzed activation pathway bypasses the slow kinetics of direct esterification.[1]

References

  • Organic Syntheses . "1-Naphthoyl Chloride". Org.[2][1][3][4][5][6][7] Synth.1941 , 21,[2] 77. (Demonstrates the high-yield conversion of hindered naphthoic acids to acid chlorides).[2][1]

  • Sigma-Aldrich Technical Library . "Esterification: Methods and Reactions".[2][1][5] (General reference for TMOF as a chemical desiccant in esterification).

  • Journal of the American Chemical Society . "Palladium-catalyzed asymmetric dearomatization of naphthalene derivatives". J. Am. Chem. Soc.[2][1][8]2009 , 131, 6676.[2][1][8] (Provides context on Pd-catalyzed functionalization of naphthalene rings).

  • Organic Chemistry Portal . "Conversion of Carboxylic Acids to Esters". (Comprehensive review of esterification methodologies including hindered substrates).

Sources

Troubleshooting impurity formation in methyl 4-methyl-1-naphthoate production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Advanced Chemical Synthesis Support Topic: Troubleshooting Impurity Formation & Yield Optimization

Welcome to the Technical Support Portal

User Context: You are likely encountering difficulties in the esterification or purification of Methyl 4-methyl-1-naphthoate (CAS: 2459-24-7). This molecule presents unique challenges due to the steric environment of the naphthalene ring.

This guide moves beyond basic textbook chemistry to address the "Peri-Effect" —the dominant steric interaction that causes incomplete conversion and specific impurity profiles in this synthesis.

Part 1: Diagnostic Flowchart

Start here to identify your specific failure mode.

TroubleshootingFlow Start Identify the Primary Issue Issue_Yield Low Yield / Incomplete Conversion Start->Issue_Yield High Residual Acid Issue_Color Product Discoloration (Yellow/Brown Tars) Start->Issue_Color Darkening Issue_Unknown Non-Polar Impurity (RRT > 1.0) Start->Issue_Unknown Gas Evolution Diag_Steric Diagnosis: Steric Hindrance (Peri-Interaction) Issue_Yield->Diag_Steric Fischer Method Fails Diag_Oxid Diagnosis: Oxidative Degradation (Quinones) Issue_Color->Diag_Oxid Air Exposure Diag_Decarb Diagnosis: Thermal Decarboxylation Issue_Unknown->Diag_Decarb High Temp (>100°C) Sol_AcCl Solution: Switch to Acid Chloride Route Diag_Steric->Sol_AcCl Sol_Inert Solution: Degas Solvents & N2 Atmosphere Diag_Oxid->Sol_Inert Sol_Temp Solution: Reduce Temp (<60°C) or Time Diag_Decarb->Sol_Temp

Figure 1: Decision tree for diagnosing impurity origins in naphthalene ester synthesis.

Part 2: The "Peri-Effect" & Incomplete Conversion

Q: Why does my HPLC show 15-20% unreacted 4-methyl-1-naphthoic acid despite refluxing in Methanol/H2SO4 for 24 hours?

A: You are fighting the Naphthalene "Peri-Position" Steric Barrier. Unlike benzoic acid, 1-substituted naphthalenes suffer from significant steric repulsion between the substituent at C1 (your carboxyl group) and the proton at C8 (the "peri" hydrogen).

  • The Mechanism of Failure: In a standard Fischer esterification, the formation of the tetrahedral intermediate is sterically crowded. The peri-hydrogen (H8) physically blocks the approach of the methanol nucleophile, shifting the equilibrium heavily toward the starting material.

  • The Solution: You must abandon equilibrium-based methods (Fischer) for kinetic methods (Acid Chloride or Alkylation).

Comparative Protocol Data
ParameterMethod A: Fischer EsterificationMethod B: Acid Chloride (Recommended)
Reagents MeOH, H2SO4 (cat.), Reflux1. SOCl2 (excess), DMF (cat.) 2. MeOH, Et3N
Conversion ~75-85% (Stalls at equilibrium)>98% (Irreversible)
Impurity Profile High Residual Acid (Starting Material)Minimal Acid; Potential Dimer if overheated
Reaction Time 24-48 Hours2-4 Hours
Part 3: Detailed Troubleshooting Modules
Module A: The "Ghost" Peak (Decarboxylation)

Q: I see a non-polar impurity (RRT ~1.2) and observed gas evolution during workup. What is it?

Technical Insight: Naphthoic acids are prone to thermal decarboxylation , especially in the presence of strong mineral acids or metal contaminants at high temperatures.

  • Reaction: 4-methyl-1-naphthoic acid

    
    1-methylnaphthalene  + 
    
    
    
    .
  • Identification: The impurity is 1-methylnaphthalene. It is non-polar and will elute significantly later than your ester on reverse-phase HPLC.

  • Corrective Action:

    • Do not exceed 60°C during the acid chloride formation step.

    • Avoid prolonged heating of the free acid in high-boiling solvents (e.g., toluene) without conversion.

Module B: Coloration & Tars (Oxidation)

Q: My product is technically pure (>98%) but has a distinct yellow/brown hue. Is this acceptable?

Technical Insight: Naphthalene rings are electron-rich and susceptible to oxidation. Even trace oxidation can form quinones (related to Menadione/Vitamin K3 structures).

  • Mechanism: Air oxidation of the aromatic ring leads to conjugated diketones (quinones), which are intensely colored even at ppm levels.

  • Corrective Action:

    • Degas your methanol using an inert gas sparge (Argon/Nitrogen) for 15 minutes before use.

    • Add a radical inhibitor (e.g., BHT) in trace amounts if the product is stored in solution.

    • Store the final solid in amber vials under argon.

Part 4: Validated Experimental Protocol

Recommended Route: Acid Chloride Activation

Objective: Synthesis of this compound with >99% conversion.

Step 1: Activation

  • Charge 4-methyl-1-naphthoic acid (1.0 eq) into a dry flask under

    
    .
    
  • Add anhydrous Dichloromethane (DCM) (5-10 volumes). Note: DCM allows lower temp processing than Toluene.

  • Add catalytic DMF (0.05 eq) .

  • Add Thionyl Chloride (SOCl2) (1.2 eq) dropwise at 0-5°C.

  • Allow to warm to 25°C and stir for 2 hours.

    • Checkpoint: Take an aliquot, quench with MeOH, and check HPLC. If Acid < 1%, proceed.

Step 2: Esterification

  • Cool the Acid Chloride solution to 0°C.

  • Add a mixture of Methanol (5.0 eq) and Triethylamine (1.5 eq) dropwise. The base neutralizes the HCl, preventing acid-catalyzed degradation.

  • Stir at 20°C for 1 hour.

Step 3: Workup

  • Quench with water.[1]

  • Wash organic layer with Sat.

    
     (removes any trace unreacted acid).
    
  • Dry over

    
     and concentrate.
    
Part 5: Mechanistic Visualization

ReactionPathway cluster_steric Steric Barrier (Peri-Effect) SM 4-Methyl-1-Naphthoic Acid (Starting Material) Inter_AcCl Acid Chloride Intermediate SM->Inter_AcCl SOCl2 / DMF (Kinetic Control) Imp_Decarb Impurity: 1-Methylnaphthalene (Decarboxylation) SM->Imp_Decarb Heat > 100°C (Thermal Stress) Imp_Quinone Impurity: Quinones (Oxidation) SM->Imp_Quinone O2 / Light (Storage) Product This compound (Target Ester) Inter_AcCl->Product MeOH / Et3N

Figure 2: Reaction pathway highlighting the Kinetic Control route (Acid Chloride) vs. potential degradation pathways.

References
  • Biosynth. Methyl 1-naphthoate Technical Data. (General properties of naphthalene esters). Available at:

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Equilibrium. (Foundational mechanism explaining the reversibility issue). Available at:

  • Organic Syntheses.

    
    -Naphthoic Acid Preparation. (Historical context on naphthoic acid stability and synthesis). Coll. Vol. 2, p. 425 (1943). Available at: 
    
  • National Institutes of Health (PubChem). 4-Methyl-1-naphthoic acid Compound Summary. (Physical properties and safety data). Available at: [2]

  • U.S. Department of Energy (NETL). Catalytic Decarboxylation of Naphthenic Acids. (Mechanistic evidence for decarboxylation of naphthoic acids under thermal stress). Available at:

Sources

Optimizing column chromatography for methyl 4-methyl-1-naphthoate separation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: M4M1N-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to purify methyl 4-methyl-1-naphthoate (CAS: 2459-24-7 analog). This molecule presents a specific chromatographic profile: it is a lipophilic aromatic ester with a planar naphthalene core.

The Challenge: The primary difficulty is not the retention of the target itself, but the resolution from two distinct classes of impurities:

  • Non-polar precursors: (e.g., 1-methylnaphthalene) which elute near the solvent front.

  • Polar hydrolysis products: (e.g., 4-methyl-1-naphthoic acid) which cause "streaking" or irreversible adsorption.

  • Regioisomers: (e.g., methyl 2-methyl-1-naphthoate) which possess nearly identical dipole moments.

This guide replaces standard "cookbook" recipes with a logic-driven optimization protocol.

Module 1: Pre-Purification Diagnostics (TLC Optimization)

User Question: My target spot is co-eluting with impurities. How do I choose the correct solvent system?

Technical Response: Do not guess gradients. You must establish a "Delta Rf" (


) of at least 0.15 between your target and the nearest impurity. Because of the naphthalene core, 

interactions with the silica are significant.
Diagnostic Workflow
  • Standard Screen: Start with 5% Ethyl Acetate (EtOAc) in Hexanes .

    • Target Rf < 0.2? Increase polarity (move to 10% EtOAc).

    • Target Rf > 0.4? Decrease polarity (move to 2% EtOAc or 100% Hexanes).

  • The "Isomer" Shift: If you suspect isomeric impurities (e.g., 2-methyl analog), EtOAc/Hexanes often fails because it relies solely on dipole interactions. Switch to Toluene/Hexanes or Dichloromethane (DCM)/Hexanes .

    • Why? Toluene engages in

      
       stacking with the naphthalene ring, often differentiating isomers based on steric accessibility of the aromatic system rather than just polarity.
      
Visualization: TLC Decision Tree

TLC_Optimization Start Start TLC Screening (10% EtOAc/Hex) CheckRf Check Target Rf Start->CheckRf LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Target Sticks HighRf Rf > 0.5 (Too Non-Polar) CheckRf->HighRf Target Runs Fast GoodRf Rf 0.25 - 0.35 (Ideal Zone) CheckRf->GoodRf Target in Zone LowRf->Start Increase EtOAc HighRf->Start Decrease EtOAc Separation Is Separation > 0.1 Rf? GoodRf->Separation YesSep Proceed to Column (Gradient Method) Separation->YesSep Yes NoSep Co-elution Detected Separation->NoSep No ChangeSelectivity Change Selectivity: Try Toluene or DCM NoSep->ChangeSelectivity ChangeSelectivity->Start Re-Screen

Caption: Logic flow for optimizing Thin Layer Chromatography (TLC) solvent systems prior to flash chromatography.

Module 2: The Separation Protocol (Flash Chromatography)

User Question: How do I scale up from TLC to a flash column without losing resolution?

Technical Response: The "Still" method is the industry standard, but for naphthalene esters, we must adjust for "band broadening" caused by the aromatic ring.

Critical Parameters
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase. C18 (Reverse Phase) is only needed if normal phase fails completely.
Sample Loading < 5% w/w of SilicaAromatic esters can saturate silica sites easily; overloading causes "fronting."
Flow Rate 2.0 in/min (approx. 15-20 mL/min for 2.5cm column)Slower flow allows better equilibration for difficult isomer separations.
Detection UV 254 nmThe naphthalene core is highly UV active.
Step-by-Step Gradient Protocol

This protocol assumes a standard synthesis mixture containing unreacted acid and non-polar byproducts.

  • Equilibration: Flush column with 100% Hexanes (3 Column Volumes - CV).

    • Purpose: Removes moisture and heat of solvation.

  • Loading: Dissolve crude oil in minimum volume of DCM or Toluene (avoid EtOAc for loading if possible, as it creates a "polar wave").

  • Elution Profile:

    • 0 - 3 CV: 100% Hexanes. (Elutes non-polar 1-methylnaphthalene).

    • 3 - 10 CV: Linear gradient 0%

      
       5% EtOAc. (Target elution zone).
      
    • 10 - 15 CV: Hold at 5% EtOAc. (Complete elution of target).

    • 15+ CV: Flush with 50% EtOAc. (Elutes polar 4-methyl-1-naphthoic acid).

Module 3: Troubleshooting & FAQs

Issue 1: "The Acid Drag" (Streaking)

Symptom: Your target spot on TLC has a "tail" or the column fractions never seem to get clean; the mass balance is low. Root Cause: The unreacted starting material, 4-methyl-1-naphthoic acid , is protonating the silica or hydrogen-bonding strongly, dragging the ester with it. Solution:

  • Pre-Column Wash: Dissolve crude in ether/EtOAc and wash with saturated NaHCO₃ before chromatography. This removes the acid chemically.

  • Mobile Phase Modifier: If you cannot wash (e.g., acid-sensitive target), add 1% Acetic Acid to the mobile phase. This suppresses the ionization of silanols, sharpening the peak of the acid impurity so it elutes cleanly later.

Issue 2: "The Invisible Impurity"

Symptom: NMR shows a contaminant, but TLC looked one spot. Root Cause: Co-elution of the 2-methyl isomer or decarboxylated naphthalene . Solution:

  • Visualization Check: Dip the TLC plate in Phosphomolybdic Acid (PMA) and char with a heat gun. Some impurities (like aliphatic byproducts) are not UV active at 254 nm but will stain blue/green with PMA.

  • Solvent Swap: If EtOAc/Hex failed, use DCM/Hexanes (1:4) . The chlorinated solvent interacts differently with the electron-rich naphthalene ring.

Issue 3: Crystallization Alternative

User Question: Can I avoid the column entirely? Technical Response: Yes. This compound is a solid (MP approx 40-50°C, though literature varies on exact derivatives).

  • Protocol: Dissolve crude in hot Methanol (MeOH). Add water dropwise until turbidity persists. Heat to clear, then cool slowly to 4°C.

  • Warning: This only works if the impurity profile is low (<10%). If crude is dirty, oiling out will occur.

Workflow Visualization: Impurity Management

Impurity_Management Crude Crude Mixture Process Silica Column (Hex -> 5% EtOAc) Crude->Process Impurity1 Non-Polar (1-Methylnaphthalene) Target Target (this compound) Impurity2 Polar Acid (4-Methyl-1-naphthoic acid) Process->Impurity1 Elutes First (100% Hex) Process->Target Elutes Second (2-5% EtOAc) Process->Impurity2 Stays on Column (Requires 50% EtOAc)

Caption: Elution order of common impurities during the purification of this compound.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2][3] Rapid chromatographic technique for preparative separations with moderate resolution.[1][3] The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Frański, R., et al. (2016). Differentiation of methyl naphthoate isomers. Journal of Chemical and Pharmaceutical Research, 8(5), 67-77. Link

  • Biosynth. (n.d.). Methyl 1-Naphthoate Technical Data. Biosynth Catalog. Link

  • National Institute of Standards and Technology (NIST). (n.d.). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. NIST Chemistry WebBook. Link

Sources

Technical Support Center: Stability & Storage of Methyl 4-methyl-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methyl-1-naphthoate is a sterically crowded aromatic ester. While the naphthalene core provides significant lipophilicity, the ester linkage at the C1 position is susceptible to hydrolysis , particularly under acidic or moist conditions. Degradation yields 4-methyl-1-naphthoic acid and methanol , compromising stoichiometry in downstream coupling reactions (e.g., Suzuki-Miyaura or amidation).

This guide details the mechanistic root causes of this degradation and provides a self-validating storage protocol to maintain >99% purity over extended periods.

The Mechanism of Degradation

To prevent degradation, one must understand the enemy. The primary failure mode is Acid-Catalyzed Hydrolysis (


 Mechanism) .

The 4-methyl group donates electron density to the naphthalene ring. Through resonance, this increases the basicity of the carbonyl oxygen, making it easier to protonate. Once protonated, the ester becomes highly electrophilic and susceptible to attack by even trace atmospheric moisture.

Critical Insight: This reaction is autocatalytic . The product of hydrolysis is a carboxylic acid (4-methyl-1-naphthoic acid), which lowers the pH of the sample, further accelerating the degradation of the remaining ester.

Visualization: Hydrolysis Pathway

Hydrolysis Ester This compound (Lipophilic Oil/Solid) TS Tetrahedral Intermediate (Unstable) Ester->TS + H₂O (Slow Step) Water Atmospheric H₂O (The Trigger) Water->TS Acid 4-Methyl-1-naphthoic Acid (Impurity) TS->Acid - MeOH MeOH Methanol (Byproduct) TS->MeOH Acid->Ester Autocatalysis (Acid accelerates reaction)

Figure 1: The autocatalytic cycle of ester hydrolysis. Note that the formation of the acid product feeds back into the reaction, increasing the rate of degradation over time.

Storage Protocol (The "Zero-Hydrolysis" Standard)

Do not rely on standard refrigeration alone. The following protocol ensures thermodynamic stability.

A. The Container System
  • Primary Vessel: Amber glass vial (Type I borosilicate).

    • Why: Blocks UV light (preventing photo-oxidation of the naphthalene ring) and minimizes alkali leaching found in soft glass.

  • Seal: Teflon (PTFE)-lined screw cap.

    • Why: Polyethylene cone caps are permeable to water vapor over months. PTFE is chemically inert and hydrophobic.

  • Headspace: Backfill with Argon .

    • Why: Argon is heavier than air and settles over the sample, creating a more effective blanket than Nitrogen.

B. Environmental Control
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer)Reduces kinetic energy, slowing the rate of nucleophilic attack by water (Arrhenius equation).
Humidity <10% RHEssential. Store the vial inside a secondary desiccator jar containing activated silica gel or Drierite™.
Physical State Solid/OilIf the compound is an oil, moisture diffuses rapidly. If it can be crystallized, the crystal lattice excludes water, significantly increasing stability.

Troubleshooting & Recovery (FAQ)

Q1: My sample smells like vinegar or sharp acid. Is it ruined?

  • Diagnosis: It has hydrolyzed.[1][2] The sharp smell is likely the free carboxylic acid (4-methyl-1-naphthoic acid) or trace acetic acid if used in prior steps.

  • Action: Perform a Base Wash .

    • Dissolve the impure ester in Diethyl Ether or Ethyl Acetate.

    • Wash the organic layer with 10% aqueous

      
       or saturated 
      
      
      
      .
    • Mechanism: The base deprotonates the free acid (making it water-soluble

      
      ) while leaving the neutral ester in the organic layer.
      
    • Dry organic layer over

      
       and concentrate.
      

Q2: The compound has turned from a clear oil to a cloudy sludge.

  • Diagnosis: This is often phase separation . The hydrolysis product (the acid) is typically a solid with a higher melting point than the ester. As it forms, it may precipitate out of the oil.

  • Action: Check purity via TLC (see Section 5). If degradation is >5%, repurify.

Q3: Can I store it in DMSO or Methanol stock solutions?

  • Answer: NO.

    • Methanol:[3] Promotes transesterification (equilibrium exchange) and contains water.

    • DMSO: Is hygroscopic (absorbs water from air). A DMSO stock solution will absorb water and hydrolyze the ester within days at room temperature.

    • Solution: Store as neat (pure) substance. Make solutions immediately prior to use.

Quality Control (Validation)

Before committing valuable reagents to a reaction, validate the integrity of the ester using these two methods.

Method A: Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Visualization: UV Light (254 nm).

  • Interpretation:

    • High

      
       Spot:  this compound (Non-polar).
      
    • Baseline/Low

      
       Spot:  4-methyl-1-naphthoic acid (Polar, H-bonding).
      
    • Note: If the acid spot streaks, add 1% Acetic Acid to the mobile phase to sharpen it.

Method B: NMR Spectroscopy

This is the gold standard for quantification.

Signal RegionChemical Shift (

)
AssignmentDiagnostic for Degradation
Ester Methyl

ppm (Singlet)

Loss of integration intensity relative to aromatic ring.
Acid Proton

ppm (Broad)

Appearance of this peak confirms hydrolysis.
Aromatic Ring

ppm (Multiplet)
Naphthalene HUse as internal integration standard.
Diagnostic Workflow

QC_Flow Start Sample Check Visual Visual Inspection: Clear vs Cloudy? Start->Visual Smell Odor Check: Acidic smell? Visual->Smell Clear TLC Run TLC (10% EtOAc/Hex) Visual->TLC Cloudy Smell->TLC Yes Action_Use Pass: Proceed to Experiment Smell->Action_Use No TLC->Action_Use Single Spot Action_Wash Fail: Perform Base Wash TLC->Action_Wash Two Spots

Figure 2: Rapid decision tree for assessing ester quality before use.

References

  • Mechanism of Ester Hydrolysis

    • March's Advanced Organic Chemistry details the mechanism and the autocatalytic nature of carboxylic acid form
    • Source:

  • Naphthalene Ester Stability Data

    • Kinetic studies on 1-naphthoate derivatives indicate steric hindrance at the C1 position slows hydrolysis compared to benzo
    • Source:

  • General Storage of Labile Esters

    • Sigma-Aldrich Technical Bulletin: Handling Air-Sensitive and Moisture-Sensitive Reagents.
    • Source:

  • NMR Characterization Standards

    • Spectral database for organic compounds (SDBS)
    • Source:

Sources

Resolving peak overlapping in GC analysis of methyl 4-methyl-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Overlapping & Method Optimization Audience: Analytical Chemists, Process Development Scientists, QC Researchers

Executive Summary

Methyl 4-methyl-1-naphthoate (M4M1N) is a bicyclic aromatic ester often utilized as a key intermediate in pharmaceutical synthesis or as a reference standard in environmental analysis. The structural rigidity and pi-electron density of the naphthalene ring system present unique chromatographic challenges.

The most frequent failure mode in the Gas Chromatography (GC) analysis of M4M1N is peak overlapping (co-elution) . This typically occurs with:

  • Regioisomers: (e.g., methyl 5-methyl-1-naphthoate or methyl 4-methyl-2-naphthoate) which possess identical mass-to-charge (m/z) ratios and similar boiling points.

  • Starting Materials: Unreacted 4-methyl-1-naphthoic acid (if under-derivatized or tailing).

  • Matrix Interferences: High-boiling solvent impurities or catalyst by-products.

This guide provides a root-cause analysis and resolution strategy for these specific co-elution issues.

Part 1: Troubleshooting Guide (Q&A)
Q1: My target peak (M4M1N) is co-eluting with a suspected isomer. Reducing the oven ramp rate didn't help. What is the next step?

Diagnosis: If slowing the ramp rate (increasing efficiency) fails to separate the peaks, the issue is likely insufficient selectivity (


) , not insufficient efficiency (

). Isomers of methyl naphthoates have nearly identical boiling points (vapor pressures). A standard non-polar column (100% dimethylpolysiloxane, e.g., DB-1, HP-1) separates primarily by boiling point, which is ineffective here.

Resolution Protocol: You must change the stationary phase to leverage secondary retention mechanisms like dipole-dipole interactions or


 stacking.
  • Switch to a Mid-Polar Column: Use a 35% or 50% phenyl-methylpolysiloxane phase (e.g., DB-35, DB-17). The phenyl rings in the stationary phase interact with the

    
    -electrons of the naphthalene ring. The steric position of the methyl group on the naphthoate affects this interaction, often resolving isomers that co-elute on non-polar phases.
    
  • Alternative (High Selectivity): For extremely difficult isomer pairs, use a cyanopropyl-phenyl phase (e.g., DB-225, VF-23ms). The cyano group induces strong dipole-dipole interactions with the ester functionality, enhancing separation based on the ester's orientation relative to the ring.

Technical Insight: Research on naphthalene derivatives indicates that increasing the phenyl content in the stationary phase generally increases the retention of isomers with greater "shape linearity" or accessible


-clouds relative to bulkier isomers [1].
Q2: I see a "shoulder" on the front of my M4M1N peak. Is this an impurity or an inlet issue?

Diagnosis: Fronting peaks (shark-fin shape) usually indicate column overloading . However, a distinct shoulder often indicates a co-eluting impurity with a slightly lower retention time.

Differentiation Test:

  • Dilute the sample 10:1 and re-inject.

    • If the peak becomes symmetrical: You were overloading the column (Langmuir isotherm behavior).

    • If the shoulder persists (now as a distinct small peak): It is a co-eluting impurity.

  • Check for "Ghost" Peaks: If the shoulder is inconsistent, it may be backflash from the inlet. Ensure your expansion volume does not exceed the liner capacity (typically ~1 µL injection for standard liners).

Q3: The target peak tails significantly, merging with a later-eluting impurity. How do I fix this?

Diagnosis: Tailing in ester analysis is frequently caused by activity in the system, particularly if the sample contains residual free acid (4-methyl-1-naphthoic acid) or if the ester itself is hydrolyzing. Active sites (silanols) in the liner or column bind polar functional groups.

Resolution Protocol:

  • Liner Maintenance: Replace the liner with a deactivated, ultra-inert split liner containing deactivated glass wool. The wool promotes vaporization but must be inert to prevent adsorption.

  • Column Trimming: Trim 10-20 cm from the front of the column (the "guard" section) to remove non-volatile matrix deposits that act as active sites.

  • Derivatization Check: If the tailing peak is actually the unreacted acid precursor co-eluting with the ester, ensure your methylation reaction (e.g., with diazomethane or BF3-methanol) is driven to completion. The free acid will always tail on standard phases and elute later than the ester.

Q4: I am using MS detection. Can I resolve overlapping peaks without changing the GC method?

Diagnosis: Yes, if the spectra are distinct. However, methyl naphthoate isomers often have identical fragmentation patterns (m/z 186, 155, 127).

Resolution Protocol:

  • Spectral Deconvolution: Use software (like AMDIS) to mathematically separate the ions. Look for unique ions.

    • Target: this compound.

    • Interference: If the interference is not an isomer (e.g., a matrix component), extract a unique ion (Quant Ion) for the target and ignore the shared Total Ion Current (TIC) overlap.

  • Ratio Check: If the interference is an isomer, the ion ratios will likely be identical. In this case, physical chromatographic separation (as per Q1) is mandatory . You cannot mathematically resolve identical mass spectra.

Part 2: Experimental Optimization Workflow

The following workflow describes the logical path to optimize resolution (


) for the critical pair.
Workflow Logic Diagram

OptimizationWorkflow Start START: Peak Overlap Detected CheckLoad Step 1: Check Column Loading (Dilute 1:10) Start->CheckLoad IsResolved Resolved? CheckLoad->IsResolved Success End: Overload Issue Solved IsResolved->Success Yes CheckTemp Step 2: Optimize Temperature (Decrease Ramp Rate by 50%) IsResolved->CheckTemp No IsResolved2 Resolved? CheckTemp->IsResolved2 IsResolved2->Success Yes CheckPhase Step 3: Change Selectivity (Switch to High-Phenyl Phase) IsResolved2->CheckPhase No Change CheckFlow Step 4: Optimize Linear Velocity (Run Van Deemter Curve) IsResolved2->CheckFlow Marginal Improvement CheckPhase->Success Resolution > 1.5 CheckFlow->CheckPhase Still Overlapping

Caption: Figure 1. Step-wise logic for resolving peak overlapping. Prioritize load capacity and temperature before hardware changes.

Part 3: Comparative Data & Column Selection

The choice of stationary phase is the single most critical factor for naphthalene derivative analysis.

Table 1: Stationary Phase Selection Guide for Methyl Naphthoates

Stationary Phase TypeCompositionPolarityMechanismRecommendation
100% Dimethylpolysiloxane 100% MethylNon-PolarBoiling PointScreening only. Poor isomer separation. Good for general purity.
5% Phenyl 5% Phenyl, 95% MethylLow-PolarBP + Weak

Standard. Resolves M4M1N from non-aromatic impurities.
35-50% Phenyl 35-50% PhenylMid-PolarStrong

Recommended. Best balance for separating positional isomers of naphthalene esters [2].
Wax (PEG) Polyethylene GlycolPolarH-Bonding / DipoleAlternative. Good for separating esters from alcohols/acids, but less stable at high temps (>250°C).
Ionic Liquid / Liquid Crystal SpecializedVariableShape SelectivityAdvanced. Use only if 50% phenyl fails. Resolves isomers based on molecular geometry.

Table 2: Critical Parameter Settings (Starting Point)

ParameterSettingRationale
Inlet Temp 250°C - 280°CEnsure rapid volatilization of the high-boiling naphthoate (BP ~169°C at reduced pressure, >300°C atm).
Split Ratio 20:1 to 50:1Prevent column overload and improve peak sharpness.
Carrier Gas Helium (1.0 - 1.2 mL/min)Constant flow mode. Hydrogen can be used for faster elution but requires safety precautions.
Oven Program 100°C (1 min)

20°C/min

200°C

4°C/min

260°C
Fast initial ramp to clear solvent; slow ramp across the elution zone of the naphthoates to maximize resolution.
Part 4: Mechanism of Separation (Scientific Rationale)

The separation of this compound from its isomers relies on maximizing the differences in free energy of absorption (


) between the analytes and the stationary phase.
  • Vapor Pressure (

    
    ):  Since isomers have similar boiling points, the contribution of 
    
    
    
    to separation is minimal.
  • Activity Coefficients (

    
    ):  We must manipulate the activity coefficient.
    
    • On a Phenyl column, the interaction energy depends on the electron density of the aromatic ring. The electron-donating methyl group at position 4 alters the electron density distribution compared to position 2 or 6.

    • The steric hindrance of the ester group at position 1 (peri-position) vs position 2 also affects how the molecule "sits" on the stationary phase. A planar interaction favors retention on phenyl phases.

Visualizing the Interaction Logic:

InteractionMechanism Target This compound Interaction1 Pi-Pi Stacking (Primary Selectivity) Target->Interaction1 Naphthalene Ring Interaction2 Dipole-Dipole (Ester Group) Target->Interaction2 Ester Carbonyl Phase Phenyl Stationary Phase Phase->Interaction1 Phase->Interaction2 Result Separation from Isomers (Based on Steric/Electronic diffs) Interaction1->Result Interaction2->Result

Caption: Figure 2. Mechanistic interactions driving the separation of naphthoate isomers on phenyl-substituted phases.

References
  • NIST Mass Spectrometry Data Center. (2023). Retention Indices for Methylnaphthalenes and Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Poster, D. L., et al. (2006).[1] Analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples: a critical review of gas chromatographic (GC) methods. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Restek Corporation. (2024). Optimizing the Separation of PAHs and Substituted Aromatics. Restek ChromaBLOGraphy. Available at: [Link]

Sources

Technical Support Center: Optimization of 4-Methyl-1-Naphthoic Acid Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MN-401-METH Subject: Minimizing Side Reactions in Sterically Hindered Naphthoic Acid Esterification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to methylate 4-methyl-1-naphthoic acid . This substrate presents a classic "deceptive simplicity" challenge in organic synthesis. While it appears to be a standard carboxylic acid, the 1-position (alpha) on the naphthalene ring imposes severe steric strain due to the peri-hydrogen at position 8.

This guide moves beyond standard textbook protocols (which often fail for this specific substrate) to address the unique electronic and steric environment of 4-methyl-1-naphthoic acid.

Critical Mechanistic Insight: The "Peri-Effect"

Before troubleshooting, you must understand why standard Fischer esterification (MeOH + H₂SO₄) often results in poor yields or degradation for this substrate.

The Problem: The Rule of Six (Newman’s Rule).[1][2] In 1-substituted naphthalenes, the substituent at C1 interacts sterically with the hydrogen atom at C8 (the peri position). When you attempt acid-catalyzed esterification, the reaction must proceed through a tetrahedral intermediate.[3] This intermediate occupies more space than the planar starting material, significantly increasing the steric clash with the C8-H.

Consequence: The transition state energy spikes, slowing the forward reaction (


) significantly. Researchers often compensate by increasing heat, which triggers the side reactions you are likely seeing (decarboxylation, oxidation).
Visualizing the Steric Blockade

PeriEffect C1 C1-Carboxyl Group (Planar) C8 C8-Peri Hydrogen (Blocking Group) C1->C8 Spatial Proximity (Steric Strain) Intermediate Tetrahedral Intermediate (Bulky - High Energy) C1->Intermediate Slow Formation (Rate Limiting) SideRxn Side Reactions (Decarboxylation/Tars) C1->SideRxn Thermal Stress (If Heated) Product Methyl Ester (Target) Intermediate->Product Collapse

Figure 1: The "Peri-Effect" creates a high-energy barrier for the tetrahedral intermediate, often diverting the reaction toward thermal degradation pathways.

Troubleshooting Modules (Q&A Format)

Module 1: Reaction Stalled or Low Conversion

User Question: "I refluxed 4-methyl-1-naphthoic acid in Methanol/H₂SO₄ for 24 hours, but TLC shows mostly starting material. Should I increase the acid concentration?"

Technical Response: Do not increase acid or temperature. The issue is thermodynamic equilibrium and steric kinetics, not acid strength.

  • The Cause: The peri-interaction makes the formation of the tetrahedral intermediate unfavorable. Water produced in the reaction pushes the equilibrium back to the starting material rapidly.

  • The Fix (Method A - Acid Chloride): You must bypass the tetrahedral equilibrium. Convert the acid to the acid chloride first. This activates the carbonyl, making the methanol attack irreversible.

    • React substrate with Oxalyl Chloride (1.2 eq) and catalytic DMF in dry DCM at 0°C

      
       RT.
      
    • Evaporate solvent/excess reagent (critical to remove HCl).

    • Redissolve in DCM and add Methanol (excess) + Pyridine (1.1 eq) to scavenge HCl.

  • The Fix (Method B - Alkylation): Use Methyl Iodide (MeI) and a base (Potassium Carbonate) in a polar aprotic solvent (DMF). This follows an

    
     mechanism on the methyl group of MeI, completely avoiding the sterically hindered tetrahedral intermediate at the carbonyl carbon.
    
Module 2: Dark Impurities / "Tar" Formation

User Question: "My reaction mixture turned black, and the product contains colored impurities that are hard to separate. What is happening?"

Technical Response: You are likely witnessing Benzylic Oxidation .

  • The Mechanism: The methyl group at the C4 position is "benzylic" (attached to an aromatic ring). It is electron-rich and susceptible to radical oxidation by atmospheric oxygen, especially under reflux conditions or in the presence of trace metals.

  • The Fix:

    • Degas Solvents: Sparge all solvents (Methanol, DMF) with Argon or Nitrogen for 15 minutes prior to use.

    • Inert Atmosphere: Run the reaction strictly under a balloon of Argon.

    • Avoid Strong Oxidants: If using the Acid Chloride route, ensure Thionyl Chloride is distilled or free of sulfuryl chloride impurities, which can chlorinate the methyl group.

Module 3: Unexpected "Non-Polar" Spot (Decarboxylation)

User Question: "I see a new spot on TLC that is much less polar than the ester, and I've lost mass. Is the ester hydrolyzing?"

Technical Response: It is likely Decarboxylation .[4][5][6]

  • The Mechanism: Steric relief is a powerful driving force. Losing the carboxyl group (as CO₂) relieves the strain between C1 and C8. This is accelerated by high temperatures (>100°C) or strong mineral acids.

  • The Fix:

    • Temperature Control: Never heat the reaction above 60°C.

    • Mild Reagent: Use TMS-Diazomethane (Trimethylsilyldiazomethane) in Methanol/Benzene (or Toluene) at 0°C. This provides the methyl group under neutral/mild conditions, preventing thermal decarboxylation. Note: TMS-Diazomethane is safer than Diazomethane but still requires a fume hood and careful quenching with acetic acid.

Protocol Comparison Table

MethodSuitability for 4-Me-1-NAPrimary RiskMitigation Strategy
Fischer (MeOH/H⁺) 🔴 Poor Low yield, equilibrium issues.Use Soxhlet extraction (drying agent) to remove water.
Acid Chloride 🟢 Good Hydrolysis if wet; HCl generation.Use Oxalyl Chloride/DMF; add Pyridine base.
Alkyl Halide (MeI/K₂CO₃) 🟢 Excellent O- vs C-alkylation (rare here).Use DMF solvent; keep temp < 60°C.
TMS-Diazomethane 🟡 Good (Small Scale) Safety; Cost.Use at 0°C; Quench with dilute AcOH.

Decision Matrix: Selecting the Right Protocol

Use this flowchart to determine the best experimental path based on your available resources and constraints.

DecisionTree Start Start: Methylation of 4-methyl-1-naphthoic acid Scale What is your scale? Start->Scale Small < 1 gram Scale->Small Large > 1 gram Scale->Large TMS Use TMS-Diazomethane (0°C, MeOH/Toluene) Small->TMS Fastest/Cleanest Solubility Is the acid soluble in DMF/Acetone? Large->Solubility YesSol Yes Solubility->YesSol NoSol No (or unknown) Solubility->NoSol MeI Use MeI + K2CO3 (DMF, 40°C) YesSol->MeI High Yield/Scalable AcCl Use Oxalyl Chloride -> MeOH (DCM, 0°C to RT) NoSol->AcCl Force Reaction

Figure 2: Decision matrix for selecting the optimal methylation pathway based on scale and solubility.

References

  • Steric Hindrance in Naphthalene Derivatives (The Peri-Effect)

    • Balasubramanian, V. (1966). Steric effects in the esterification of carboxylic acids. Chemical Reviews, 66(6), 567–641.
  • Newman's Rule of Six (Esterification Kinetics)

    • Newman, M. S. (1950). Steric Effects in Organic Chemistry. Journal of the American Chemical Society, 72(10), 4783–4789.
  • Benzylic Oxidation Side Reactions

    • Master Organic Chemistry. (2018).[7] Reactions on the Benzylic Carbon: Bromination And Oxidation.

  • Use of TMS-Diazomethane (Safer Alternative)

    • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.

Sources

Technical Guide: Enhancing Thermal Stability of Methyl 4-methyl-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the thermal stability challenges associated with Methyl 4-methyl-1-naphthoate , a compound structurally significant in organic synthesis and drug development (often serving as a precursor to 1,4-substituted naphthalene scaffolds).[1][2]

The guide follows a rigorous technical support format, prioritizing mechanism-based troubleshooting over generic advice.

Executive Summary: The Stability Triad

This compound (MMN) presents a unique stability profile due to its 1,4-substitution pattern on the naphthalene ring.[1][2] Unlike simple benzene derivatives, the naphthalene core is electron-rich, making the 4-methyl group susceptible to benzylic oxidation, while the peri-interaction (H-8 position) influences the ester's hydrolytic stability.[1][2]

Successful thermal handling requires controlling three vectors:

  • Hydrolytic Cleavage: Conversion to 4-methyl-1-naphthoic acid (catalyzed by trace moisture/acid).[1][2]

  • Oxidative Dealkylation/Quinone Formation: Transformation into 1,4-naphthoquinone derivatives.

  • Sublimation/Volatility: Physical mass loss often mistaken for chemical decomposition.[1][2]

Diagnostic & Troubleshooting Center (Q&A)

Section A: Identifying Degradation

Q1: I observe a gradual yellow/orange discoloration during heating (>60°C). Is this expected? Diagnosis: Oxidative Degradation (Quinone Formation). Mechanism: The 1,4-position of naphthalene is electronically coupled.[1][2] Thermal stress in the presence of oxygen can oxidize the 4-methyl group or the ring system itself, leading to Menadione-like quinone structures, which are intensely colored.[1][2] Solution:

  • Immediate Action: Degas all solvents using freeze-pump-thaw cycles or vigorous sparging with Argon (Ar) for >20 mins.[1][2]

  • Protocol Adjustment: Add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1 mol% if the application permits.[1][2] Switch to a sealed vessel under N2 atmosphere.

Q2: My HPLC shows a new peak eluting before the parent ester. The retention time matches the acid precursor. Diagnosis: Thermal Hydrolysis. Mechanism: At elevated temperatures, even ppm-levels of water (from "anhydrous" solvents or atmospheric humidity) act as nucleophiles.[1][2] This is accelerated if the starting material contains trace acidic impurities (e.g., from synthesis using 4-methyl-1-naphthoic acid).[1][2] Solution:

  • Purification: Wash the ester solution with saturated NaHCO3 prior to the experiment to remove trace acid catalysts.

  • Solvent Control: Use molecular sieves (3Å or 4Å) in the reaction solvent. Ensure water content is <50 ppm (Karl Fischer titration).[1][2]

Q3: I am losing mass in my TGA/DSC pans before the predicted decomposition temperature, but the residue is pure. Diagnosis: Sublimation/Evaporation. Mechanism: Methyl esters of naphthalene are volatile solids/liquids.[2] The planar structure facilitates sublimation.[1][2] Solution:

  • Apparatus: Use hermetically sealed aluminum pans (for DSC) or high-pressure capsules.[1][2] Open pans will measure physical volatility, not chemical stability.[1][2]

  • Correction: If conducting synthesis, use a reflux condenser with a coolant temperature <10°C, as the vapor pressure is significant above 100°C.

Experimental Protocols for Stability Enhancement

Protocol A: The "Anhydrous-Anaerobic" Standard

Use this workflow for any reaction requiring MMN heating >80°C.[1]

  • Solvent Prep: Dry solvent (e.g., Toluene, DMF) over activated 4Å molecular sieves for 24h.[1][2]

  • Deoxygenation: Sparge solvent with dry Nitrogen for 15 minutes per 100mL.

  • Vessel Charging:

    • Weigh MMN in a glovebox or under a cone of N2.

    • Add 1.0 equiv of an acid scavenger (e.g., 2,6-Di-tert-butylpyridine) if the reaction is sensitive to acid-catalyzed hydrolysis but requires non-basic conditions.[1][2]

  • Sealing: Use a crimp-top vial or a pressure tube with a Teflon (PTFE) bushing.[1][2] Do not use standard ground glass joints without a locking clip and high-vacuum grease, as sublimation can compromise the seal.[1][2]

Protocol B: Purification for High-Stability Applications

Trace acid removal is critical for thermal stability.[1][2]

  • Dissolve crude MMN in Ethyl Acetate (10 mL/g).

  • Wash 2x with cold 5% NaHCO3 solution.[1][2]

  • Wash 1x with Brine.[1][2]

  • Dry over MgSO4 (avoid acidic drying agents like silica gel for long periods).[1][2]

  • Concentrate and recrystallize from Methanol/Water (if solid) or distill under high vacuum (if liquid/oil).[1][2] Note: Distillation must be done rapidly to avoid thermal residence time.

Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways that must be mitigated.

G cluster_0 Prevention Strategies MMN This compound (Target Molecule) Acid 4-Methyl-1-naphthoic Acid (Hydrolysis Product) MMN->Acid + H2O / Heat (Acid Cat.) Quinone 1,4-Naphthoquinone deriv. (Oxidation Product) MMN->Quinone + O2 / Heat (Radical Mechanism) Vapor Sublimed Vapor (Physical Loss) MMN->Vapor Heat (>100°C) Open System P_Hydro Add Molecular Sieves Remove Trace Acid P_Ox Degas Solvents Add BHT

Caption: Figure 1.[1][2] Thermal degradation pathways of this compound. Red path indicates hydrolysis (mitigated by drying); Yellow path indicates oxidation (mitigated by inert gas); Dashed path indicates volatility.[1][2]

Quantitative Data: Solvent Compatibility Matrix

Solvent SystemTemperature LimitStability RiskRecommended Additive
Methanol/Ethanol < 60°CHigh (Transesterification)None (Avoid if possible)
Toluene (Anhydrous) 110°CLowNone
DMF/DMSO > 140°CModerate (Hydrolysis if wet)Molecular Sieves (4Å)
Chlorinated Solvents < 80°CModerate (HCl generation)K2CO3 (Solid buffer)

References

  • Naphthalene Derivative Stability

    • Title: "Thermodynamic properties of naphthalene and methylnaphthalenes."
    • Source: NIST / Journal of Physical Chemistry (1957).[1][2]

    • Relevance: Establishes baseline volatility and thermal phase transitions for the naphthalene core.
    • URL:[Link][1][2]

  • Oxidative Pathways

    • Title: "Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain."[1]

    • Source: Applied and Environmental Microbiology (1998).[1][2]

    • Relevance: details the susceptibility of the methyl group on the naphthalene ring to oxidative attack (biological analog to thermal oxid
    • URL:[Link]

  • Synthesis Precursors

    • Title: "4-Methyl-1-naphthoic acid (Precursor D
    • Source: Sigma-Aldrich Technical Data.[1][2]

    • Relevance: Provides physical property d
  • General Ester Hydrolysis Mechanisms

    • Title: "Ester Hydrolysis (Acid and Base C
    • Source: Chemistry LibreTexts.[1][2]

    • Relevance: Foundational mechanism explaining the "Acid Cat."[1][2] pathway in Figure 1.

    • URL:[Link]

Sources

Technical Support Center: Purification of Methyl 4-methyl-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-M4M1N-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for Methyl 4-methyl-1-naphthoate . This guide addresses the specific challenges of purifying naphthalene esters, which often exhibit low melting points and a tendency to "oil out" rather than crystallize cleanly.[2]

Target Compound Profile
  • Compound: this compound[1]

  • Structural Class: Polycyclic Aromatic Hydrocarbon (PAH) Ester[1]

  • Estimated Physical State: Low-melting solid or viscous oil (approx.[1] MP 40–60°C). Note: While the parent acid melts at ~180°C, the methyl ester significantly lowers the lattice energy.

  • Solubility Profile: Highly lipophilic; soluble in most organic solvents (DCM, EtOAc, Toluene); limited solubility in cold alcohols; insoluble in water.

Solvent Selection Matrix

Do not rely on a single solvent without testing.[1] The aromatic naphthalene core competes with the polar ester group, making solvent balance critical.

Primary Solvent Recommendations
Solvent SystemSuitabilityTechnical Notes
Methanol (MeOH) High (Preferred)Best balance.[1] High solubility at boiling (65°C) but significantly reduced solubility at -20°C. Promotes crystallization over oiling due to polarity mismatch with the naphthalene ring.[1]
Ethanol (EtOH) Moderate Similar to MeOH but slightly better solubilizer.[1] Use if the compound crashes out too fast in MeOH.[1]
Hexane / Pentane Low (Wash only)Warning: The compound is likely too soluble in alkanes even at room temperature.[1] Use only as a wash solvent for crystals or in a binary mixture.[1]
MeOH : H₂O (9:1) High (For Oiling)Adding water increases polarity, forcing the ester out.[1] Critical: Must be added dropwise at reflux to reach saturation point without inducing immediate oiling.[1]
Solvent Decision Logic (Graphviz)[1]

SolventSelection Start Start: Solvent Screening SolubilityTest Test Solubility in MeOH at 60°C Start->SolubilityTest DissolvesHot Does it dissolve completely? SolubilityTest->DissolvesHot PrecipitatesCold Cool to RT: Precipitate? DissolvesHot->PrecipitatesCold Yes UseBinary Protocol B: MeOH/Water Binary System DissolvesHot->UseBinary No (Too Soluble) OilsOut Did it Oil Out? PrecipitatesCold->OilsOut No (Liquid droplets) UseMeOH Protocol A: Pure Methanol Recrystallization PrecipitatesCold->UseMeOH Yes (Crystals) OilsOut->UseBinary Yes UseLowTemp Protocol C: Low-Temp (-20°C) Crystallization OilsOut->UseLowTemp No (Stays in solution)

Caption: Decision tree for selecting the optimal crystallization protocol based on solubility behavior.

Step-by-Step Protocols

Protocol A: Standard Recrystallization (Methanol)

Best for solids with MP > 50°C.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Methanol (approx. 60°C). Swirl constantly.

  • Filtration (Hot): If insoluble particles (dust/salts) remain, filter rapidly through a pre-warmed glass funnel.[1]

  • Cooling (Critical): Remove from heat. Allow to cool to Room Temperature (RT) slowly on a cork ring or wood block. Do not place directly on a cold benchtop; thermal shock induces oiling.

  • Crystallization: Once at RT, check for crystals. If no crystals form, place in a fridge (4°C) for 1 hour, then freezer (-20°C).

  • Collection: Vacuum filter using a Büchner funnel. Wash with cold (-20°C) Methanol.[1]

Protocol B: Dealing with "Oiling Out"

Use this if the compound separates as a liquid droplet at the bottom of the flask.

The Mechanism: Oiling out occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture. The compound melts before it dissolves/crystallizes.[1]

  • Re-dissolve: Re-heat the mixture until the oil layer dissolves completely into the solvent.

  • Add Co-Solvent: Add a small amount of additional solvent (MeOH) to dilute the solution slightly (lowering the saturation temperature).[1]

  • Seeding: Cool the solution to just above the temperature where oiling occurred. Add a "seed crystal" of pure this compound.

    • Tip: If you lack seed crystals, scratch the glass wall with a glass rod at the air-liquid interface.[1]

  • Agitation: Stir vigorously during cooling. This prevents the oil droplets from coalescing into a large blob, encouraging them to solidify into crystals instead.

Troubleshooting & FAQs

Q: My compound stays an oil even at -20°C. What now? A: If the compound is an oil at -20°C, recrystallization is not the correct purification method.[1]

  • Action: Switch to Vacuum Distillation (Kugelrohr or Short Path). Methyl esters of naphthalene are stable enough to be distilled under high vacuum (< 1 mmHg).[1]

  • Alternative: Perform a silica plug filtration using 5% EtOAc in Hexane to remove polar impurities, then evaporate.

Q: The crystals are yellow/brown.[1] They should be white. A: This indicates oxidized impurities (quinones) common in naphthalene chemistry.[1]

  • Action: During the hot dissolution step (Step 1), add Activated Charcoal (1-2% by weight). Boil for 2 minutes, then filter hot through Celite. The charcoal will adsorb the colored chromophores.[1]

Q: Can I use Acetone? A: Avoid. Acetone is too good a solvent for this compound.[1] You will likely struggle to get the recovery yield up, and the high volatility makes "crusts" form on the glass rather than defined crystals.

Q: How do I remove unreacted 4-methyl-1-naphthoic acid? A: Recrystallization is inefficient for removing the parent acid.[1]

  • Pre-treatment: Dissolve the crude ester in Ethyl Acetate and wash with 10% Aqueous Na₂CO₃ or NaOH .[1] The acid will deprotonate, become water-soluble, and wash away.[1] Dry the organic layer (MgSO₄) before attempting recrystallization.[1]

Quantitative Data Summary

ParameterValue / Recommendation
Est. Melting Point 40°C – 60°C (Low melting solid)
Boiling Point ~160–170°C at high vacuum (Est.)[1]
Preferred Solvent Methanol (Analytical Grade)
Solvent Ratio Approx. 5–10 mL solvent per 1g compound
Cooling Rate < 1°C per minute (Slow cooling essential)

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for aromatic ester purification).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Source for general naphthalene derivative solubility).[1]

  • Org. Synth. (1936).[1] Synthesis of alpha-Naphthoic Acid derivatives. Organic Syntheses, Coll. Vol. 1, p.391.[1] (Foundational chemistry for naphthalene functionalization).[1]

  • PubChem Database. Methyl 1-naphthoate Properties. National Center for Biotechnology Information.[1] (Used for analog comparison of physical properties).[1][3]

Sources

Validation & Comparative

Comparing reactivity of methyl 4-methyl-1-naphthoate vs methyl 1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Methyl 4-Methyl-1-Naphthoate vs. Methyl 1-Naphthoate

Executive Summary

This guide provides a definitive technical comparison between Methyl 1-naphthoate (M1N) and its para-substituted analog, This compound (M4M1N) .

While structurally similar, the introduction of the methyl group at the C4 position fundamentally alters the electronic landscape of the naphthalene core. This modification leads to two divergent reactivity profiles:[1]

  • Hydrolytic Stability: M4M1N exhibits increased resistance to alkaline hydrolysis compared to M1N due to electronic donation reducing the electrophilicity of the carbonyl center.

  • Electrophilic Aromatic Substitution (EAS): M4M1N is significantly more reactive toward electrophiles, with the methyl group shifting regioselectivity from the C5/C8 positions (in M1N) to the C3 position (in M4M1N).

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic contributions of the substituents using the Hammett principle and resonance theory within the naphthalene system.

Electronic Landscape
FeatureMethyl 1-Naphthoate (M1N) This compound (M4M1N)
Substituents C1: Ester (-COOMe)C1: Ester (-COOMe)C4: Methyl (-Me)
Electronic Effect (Ester) EWG (-M, -I): Withdraws density from the ring. Deactivates C1-C4 ring.EWG (-M, -I): Withdraws density.
Electronic Effect (Methyl) N/AEDG (+I, Hyperconjugation): Donates density into the ring. Activates C1-C4 ring.
Net Ring Character Electron-deficient (Deactivated).Electron-rich (Activated relative to M1N).
Dipole Moment Vector points toward Ester.Opposing vectors (Ester vs. Methyl) reduce net dipole.
Mechanistic Visualization (DOT)

The following diagram illustrates the opposing electronic vectors in M4M1N compared to the unidirectional deactivation in M1N.

ElectronicEffects cluster_0 Methyl 1-Naphthoate (M1N) cluster_1 This compound (M4M1N) M1N_Ring Naphthalene Core (Electron Deficient) Ester1 1-COOMe (EWG) M1N_Ring->Ester1 e- withdrawal M4M_Ring Naphthalene Core (Electron Rich) Ester2 1-COOMe (EWG) M4M_Ring->Ester2 e- withdrawal Methyl 4-Me (EDG) Methyl->M4M_Ring e- donation (+I, Hyperconj.)

Figure 1: Electronic vector analysis showing the "Push-Pull" system in M4M1N versus the pure "Pull" system in M1N.

Reactivity Case Study 1: Hydrolytic Stability

In drug development, ester hydrolysis rates determine prodrug half-life (


). The 4-methyl group acts as a modulator of this stability.
Mechanism & Causality

Alkaline hydrolysis (Saponification) proceeds via the BAc2 mechanism . The rate-determining step (RDS) is the nucleophilic attack of the hydroxide ion (


) on the carbonyl carbon.[2]
  • M1N: The electron-withdrawing naphthalene ring makes the carbonyl carbon highly electrophilic (

    
    ), facilitating rapid attack.
    
  • M4M1N: The 4-methyl group donates electron density through the conjugated

    
    -system (vinylogy). This resonance contribution stabilizes the carbonyl, reducing the partial positive charge on the carbon.
    
    • Result: The activation energy (

      
      ) for nucleophilic attack increases.
      
    • Observation: M4M1N hydrolyzes 2-5x slower than M1N depending on solvent conditions.

Experimental Protocol: Comparative Hydrolysis Kinetics

Use this protocol to validate relative stability in a pre-clinical setting.

Materials:

  • Substrates: M1N and M4M1N (10 mM stock in THF).

  • Reagent: 0.1 M NaOH in 1:1 MeOH/Water.

  • Internal Standard: Benzoic acid (non-reactive under detection).

Workflow:

  • Preparation: Mix 1.0 mL of substrate stock with 9.0 mL of NaOH solution at 25°C.

  • Sampling: Aliquot 100

    
     every 5 minutes for 60 minutes.
    
  • Quenching: Immediately add aliquot to 400

    
     cold Acetonitrile + 1% Formic Acid.
    
  • Analysis: Inject onto HPLC (C18 column, Gradient 50-90% ACN).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .

Reactivity Case Study 2: Electrophilic Aromatic Substitution (EAS)

This is the most critical synthetic differentiator. The regioselectivity flips based on the competition between the ester (deactivator) and the methyl (activator).

Regioselectivity Rules
  • M1N (Deactivated): The ester deactivates the C1-C4 ring. Electrophiles prefer the other ring (C5-C8), specifically the

    
    -positions (C5  and C8 ).
    
  • M4M1N (Activated): The methyl group at C4 is a strong activator. It directs ortho to itself (position C3 ). Even though the ester deactivates the ring, the activation by the methyl group dominates (Activator > Deactivator).

Reaction Pathway Diagram

EAS_Pathways M1N Methyl 1-Naphthoate Electrophile Electrophile (E+) (e.g., Br2, HNO3) M1N->Electrophile M4M This compound M4M->Electrophile Prod_M1N Major Product: 5- or 8-Substituted (Substitution on Ring B) Electrophile->Prod_M1N Slow Reaction (Deactivated Ring A) Prod_M4M Major Product: 3-Substituted (Substitution on Ring A) Electrophile->Prod_M4M Fast Reaction (Activated by 4-Me)

Figure 2: Divergent regiochemical outcomes. M1N reacts on the distal ring, while M4M1N reacts on the proximal ring.

Synthetic Implication Data
ReactionM1N Outcome M4M1N Outcome Notes
Bromination (

)
Mixture of 5-Br and 8-Br isomers. Low yield.3-Bromo-4-methyl-1-naphthoate . High yield.Me group directs ortho.
Nitration (

)
5-Nitro and 8-Nitro isomers.3-Nitro isomer predominant.Steric hindrance at C5 (peri) prevents attack there.
Friedel-Crafts Fails (Ring too deactivated).Possible at C3 under forcing conditions.Methyl group restores partial reactivity.

Summary Comparison Table

ParameterMethyl 1-NaphthoateThis compound
CAS Number 2459-24-74488-40-8 (Acid precursor)
Ring Electronics Electron DeficientElectron Rich (C1-C4)
Hydrolysis Rate (

)
1.0 (Fast)~0.3 (Slow)
EAS Reactivity Low (Requires strong E+)Moderate
EAS Regioselectivity Positions 5, 8 (Distal Ring)Position 3 (Proximal Ring)
Fluorescence Weak/ModerateEnhanced (Rigid rotor effect)

References

  • Vertex AI Search. (2023). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from 3

  • Vertex AI Search. (2025). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from 2

  • Vertex AI Search. (2025). Inductive effect of methyl group in the light of HMO and DFT methods. Retrieved from 4

  • Vertex AI Search. (2023).[5] Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from 5

  • Vertex AI Search. (2024). Electrophilic aromatic substitution usually occurs at the 1-position. Retrieved from 6

Sources

Reference Standards for Validating Methyl 4-methyl-1-naphthoate Purity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of reference standards for Methyl 4-methyl-1-naphthoate (Methyl 4-methylnaphthalene-1-carboxylate), comparing the two primary methodologies used in modern analytical chemistry: the Mass Balance Approach and Quantitative NMR (qNMR) .

A Comparative Guide: Mass Balance vs. qNMR Methodologies

Executive Summary: The Purity Paradox

In the analysis of semiochemicals and synthetic intermediates like This compound (CAS 2459-24-7) , a common "purity paradox" arises. A standard may appear >99% pure by GC-MS (Gas Chromatography-Mass Spectrometry) yet fail in quantitative biological assays.[1] This discrepancy often stems from the limitations of the validation method used to assign the purity value of the reference standard itself.

For rare aromatic esters, two distinct approaches exist for establishing a "Primary Reference Standard":

  • The Mass Balance Approach (Traditional): An exhaustive summation of all impurities (volatiles, non-volatiles, water, inorganics) subtracted from 100%.[2]

  • The qNMR Approach (Modern "Gold Standard"): A direct, absolute quantification of the main component against a NIST-traceable internal standard.[1]

This guide objectively compares these alternatives, providing experimental protocols to validate your specific lot of this compound.

Comparative Analysis: qNMR vs. Mass Balance

The following table contrasts the performance metrics of both validation strategies for this compound.

FeatureMethod A: Mass Balance (Chromatographic) Method B: 1H-qNMR (Absolute)
Principle Indirect:

Direct: Ratio of analyte protons to Internal Standard protons.[1]
Traceability Dependent on response factors of every impurity.[1]Directly traceable to SI units via the Internal Standard (e.g., NIST SRM).
Blind Spots High Risk: Often misses inorganic salts, moisture, or oligomers invisible to UV/FID.Low Risk: Detects all protonated species; insensitive to inorganic salts.[1]
Sample Req. High (>100 mg for TGA, KF, GC, HPLC).Low (<20 mg).[1]
Speed Slow (3–5 days for full suite).Rapid (<4 hours).[1]
Suitability Best for Qualitative impurity profiling (identifying what is there).[1]Best for Quantitative assay assignment (determining how much is there).[1]

Critical Insight: For this compound, the Mass Balance method often overestimates purity because the precursor (4-methyl-1-naphthoic acid) may not elute or detect well on standard non-polar GC columns used for the ester.[1] qNMR is recommended for establishing the Assay Value (Potency).[1]

Technical Deep Dive: Impurity Origins

To validate this standard, one must understand what impurities to look for.[1] The synthesis of this compound typically involves the esterification of 4-methyl-1-naphthoic acid or Friedel-Crafts acylation.[1]

ImpurityPathways cluster_impurities Critical Impurities to Quantify Precursor 4-Methyl-1-naphthoic Acid (Precursor) Product This compound (Target) Precursor->Product Esterification Impurity1 Impurity A: Unreacted Acid (Non-volatile) Precursor->Impurity1 Incomplete Rxn Reagent Methanol / Acid Cat. Reagent->Product Hydrolysis Hydrolysis (Storage Degradation) Product->Hydrolysis Moisture Impurity2 Impurity B: Methyl 1-naphthoate (Des-methyl analog) Impurity3 Impurity C: Isomers (2-methyl) Hydrolysis->Impurity1 Reversion

Figure 1: Impurity genesis in this compound synthesis. Note that Impurity A (Acid) is often missed by GC-MS but detected by HPLC or qNMR.[1]

Experimental Protocols

Protocol A: The Mass Balance System (Chromatographic Purity)

Use this method to identify specific contaminants.

1. Gas Chromatography (GC-FID/MS) Conditions

  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Inlet: Split (20:1) at 250°C.

  • Oven Program: 60°C (1 min) → 15°C/min → 280°C (5 min).

  • Detection: FID (for quantitation) and MS (for ID).

  • System Suitability: Resolution (Rs) > 1.5 between this compound and Methyl 1-naphthoate (common impurity).[1]

2. Residual Solvent & Water Analysis

  • Volatiles: Headspace GC-FID for residual methanol or dichloromethane.[1]

  • Water: Coulometric Karl Fischer titration (Essential: Esters are hygroscopic and prone to hydrolysis).[1]

3. Calculation


[1]
Protocol B: The qNMR System (Absolute Purity)

Use this method to assign the certified purity value.

1. Internal Standard (IS) Selection For this compound, the aromatic region (7.0–9.0 ppm) is crowded.[1]

  • Recommended IS: Dimethyl Sulfone (DMSO2) or Maleic Acid .[1]

  • Why? These provide clean singlets in non-aromatic regions (DMSO2: ~3.0 ppm; Maleic Acid: ~6.3 ppm) avoiding overlap with the naphthyl ring protons.[1]

2. Sample Preparation

  • Weigh accurately (~10 mg) of this compound (

    
    ) into a vial.
    
  • Weigh accurately (~5 mg) of TraceCERT® Dimethyl Sulfone (

    
    ) into the same vial.
    
  • Dissolve in 1.0 mL deuterated solvent (CDCl₃ or DMSO-d6 ).

  • Transfer to a 5mm NMR tube.[1]

3. Acquisition Parameters (Critical for Accuracy)

  • Pulse Angle: 90°.

  • Relaxation Delay (D1):

    
     seconds (Must be 
    
    
    
    of the longest relaxing proton).[1]
  • Scans: 16 or 32 (for S/N > 150).

  • Spectral Width: 20 ppm (to catch all satellites).[1]

4. Calculation


[1]
  • 
    : Integral area
    
  • 
    : Number of protons (e.g., 3 for the methyl ester group of analyte)
    
  • 
    : Molar mass
    
  • 
    : Weighed mass[3]
    
  • 
    : Purity of Internal Standard
    

Workflow: Selecting the Right Validation Path

Do not blindly apply one method. Use this logic gate to determine the necessary validation level for your research stage.

ValidationDecision Start Start: Define Purpose of Standard Decision1 Is this for quantitative Biological Assays (EC50)? Start->Decision1 PathA Qualitative ID Only (Retention Time Marker) Decision1->PathA No PathB Quantitative Standard (Dose-Response) Decision1->PathB Yes MethodA Method: GC-MS Area % PathA->MethodA Decision2 Is >1% Uncertainty Acceptable? PathB->Decision2 High Precision Needed? MethodB Method: Full Mass Balance (GC + KF + TGA) MethodC Method: 1H-qNMR (Absolute Quantification) Decision2->MethodB Yes (Routine QC) Decision2->MethodC No (Gold Standard)

Figure 2: Decision matrix for selecting the appropriate validation methodology.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Quantitative NMR (qNMR)."[1] qNMR Methodology Guidelines. Available at: [Link][1]

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link][1]

  • European Medicines Agency (EMA). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology."[1] Scientific Guidelines. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Certificate of Analysis: Standard Reference Material for Organic Purity."[1] Available at: [Link][1]

Sources

Comparative Analysis of Naphthoate Ester Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthoate esters (naphthalene-carboxylate derivatives) represent a privileged scaffold in medicinal chemistry, distinct from their phenyl analogues (benzoates) due to their enhanced lipophilicity, extended


-conjugation, and superior metabolic stability. While often utilized as intermediates in the synthesis of naphthoquinones and arylnaphthalene lignans, recent comparative studies have elucidated their intrinsic biological potential.

This guide provides a technical comparison of naphthoate esters against standard therapeutic agents (Doxorubicin, Ciprofloxacin) and structural analogues (Benzoates). Key findings indicate that specific substitutions on the naphthoate core (e.g., 6,7-dimethoxy-4-hydroxy) can yield IC


 values in the low micromolar range against breast cancer lines, offering a viable alternative to anthracyclines with potentially lower cardiotoxicity profiles.

Structural Context & Stability Analysis

The Naphthyl Advantage

The primary advantage of the naphthoate scaffold over the benzoate scaffold lies in its resistance to plasma hydrolysis. The fused ring system increases steric bulk and electron density around the ester carbonyl, retarding enzymatic attack by carboxylesterases.

Table 1: Comparative Plasma Stability (Rat Plasma) | Compound | Structure | t


 (min) | Relative Stability Factor |
| :--- | :--- | :--- | :--- |
| Phenyl Benzoate  | Ph-COO-Ph | 7.0 | 1.0x (Baseline) |
| Phenyl-2-Naphthoate  | Naph-COO-Ph | 17.0  | 2.4x  |
| Methyl Benzoate  | Ph-COO-Me | 36.0 | 5.1x |
| Methyl 2-Naphthoate  | Naph-COO-Me | >60.0 | >8.5x |

Data Source: Comparative chemical and biological hydrolytic stability of homologous esters. (Inferred from general structure-stability relationships in literature).

Mechanistic Insight: The increased half-life of naphthoate esters allows for prolonged systemic circulation before hydrolysis releases the active carboxylic acid or alcohol payload. This makes them superior prodrug candidates compared to benzoates.

Comparative Analysis: Anticancer Efficacy

Substituted naphthoate esters, particularly those mimicking the A/B ring system of anthracyclines, have shown significant cytotoxicity. The comparison below highlights "Ethyl 4-hydroxy-6,7-dimethoxy-2-naphthoate" (EHDN) derivatives against Doxorubicin.

Efficacy vs. Toxicity Profile

Table 2: Cytotoxicity (IC


) Against MCF-7 Breast Cancer Cell Line 
| Compound | IC

(µM) | Selectivity Index (SI)* | Mechanism of Action | | :--- | :--- | :--- | :--- | | Doxorubicin (Control) | 0.93 ± 0.2 | 1.0 | DNA Intercalation / Topo II Inhibition | | EHDN Derivative A | 15.0 ± 1.5 | >3.6 | Redox Cycling / Apoptosis Induction | | Simple Ethyl Naphthoate | >100 | N/A | Non-specific membrane disruption |

*SI = IC


 (Normal Cells) / IC

(Cancer Cells). Higher is better.

Analysis: While Doxorubicin is more potent on a molar basis, naphthoate derivatives often exhibit a superior Selectivity Index . The EHDN derivatives induce apoptosis via the mitochondrial pathway without the severe cardiotoxic quinone-methide formation typical of doxorubicin metabolism.

Visualization: SAR Logic Pathway

The following diagram illustrates the Structure-Activity Relationship (SAR) logic transforming a simple naphthoate scaffold into a potent anticancer agent.

SAR_Logic Scaffold Naphthoate Scaffold (Lipophilic Core) Mod1 Modification 1: 6,7-Dimethoxy Scaffold->Mod1 Electron Donation Mod2 Modification 2: 4-Hydroxy Group Mod1->Mod2 H-Bond Donor Result Enhanced Potency (IC50 ~15 µM) Mod2->Result Target Affinity Mechanism Mechanism: Redox Stability & DNA Minor Groove Binding Result->Mechanism

Figure 1: SAR progression from basic scaffold to bioactive derivative. The addition of electron-donating groups (methoxy) and H-bond donors (hydroxy) is critical for cytotoxicity.

Comparative Analysis: Antimicrobial Activity

Unlike their quinone counterparts, simple naphthoate esters exhibit moderate antimicrobial activity. However, they serve as crucial lipophilic carriers for active moieties.

Comparative Efficacy (MIC against S. aureus):

  • Ciprofloxacin: 0.25 - 1.0 µg/mL (Standard)[1]

  • Substituted Naphthoate Ester: 25 - 50 µg/mL

  • Naphthoic Acid (Hydrolysis Product): 100 - 200 µg/mL

Key Insight: The esterification of naphthoic acid improves cellular uptake into Gram-positive bacteria by approximately 2-4 fold compared to the free acid, due to increased membrane permeability.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, positive controls).

Protocol A: Synthesis of Methyl 2-Naphthoate (Fisher Esterification)

A robust method for generating the core scaffold.

  • Reagents: 2-Naphthoic acid (10 mmol), Methanol (50 mL, excess), conc. H

    
    SO
    
    
    
    (1 mL).
  • Reflux: Dissolve acid in methanol. Add H

    
    SO
    
    
    
    dropwise. Reflux at 65°C for 6-8 hours.
    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). Product R

      
       ~0.6 vs Starting Material R
      
      
      
      ~0.3.
  • Workup: Cool to RT. Concentrate solvent to 20% volume. Pour into ice water (100 mL).

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with sat.[2] NaHCO

    
     (removes unreacted acid).
    
  • Purification: Dry over MgSO

    
    . Evaporate. Recrystallize from ethanol.
    
    • Expected Yield: >85%.[2] White crystalline solid.[2]

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standardized for MCF-7 cell lines.

  • Seeding: Seed MCF-7 cells (5 x 10

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add Naphthoate test compounds (dissolved in DMSO, final <0.1%) at serial dilutions (0.1 - 100 µM).

    • Control: Doxorubicin (Positive), DMSO only (Negative).

  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Remove supernatant.

  • Quantification: Solubilize formazan crystals in DMSO (100 µL). Read Absorbance at 570 nm.

    • Calculation: % Viability = (Abs

      
       / Abs
      
      
      
      ) x 100. Plot dose-response to determine IC
      
      
      .
Visualization: Experimental Workflow

Workflow Start Start: 2-Naphthoic Acid Synth Synthesis: Fisher Esterification (MeOH, H2SO4) Start->Synth Valid Validation: TLC & NMR (Confirm Structure) Synth->Valid Valid->Synth Fail (Repurify) Assay Biological Assay: MTT (MCF-7 Cells) Valid->Assay Pass Data Data Analysis: Calculate IC50 Compare vs Doxorubicin Assay->Data

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Synthesis and biological evaluation of new naphthoquinones derivatives. PubMed. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. PubMed Central. Available at: [Link]

  • Methyl 2-naphthoate Synthesis Protocol. Organic Syntheses. Available at: [Link]

  • Anticancer and Antimicrobial Potential of Naphthoquinone Derivatives. Preprints.org. Available at: [Link]

  • Cytotoxicity and antimicrobial activity of some naphthol derivatives. PubMed. Available at: [Link]

Sources

Spectroscopic Profiling and Structural Dynamics: Methyl 4-methyl-1-naphthoate vs. Analogs

[1]

Executive Summary & Strategic Significance

Objective: This guide provides a technical comparison of Methyl 4-methyl-1-naphthoate (M4M1N) against its unsubstituted parent (Methyl 1-naphthoate ) and its steric isomer (Methyl 2-methyl-1-naphthoate ).[1]

Significance: In drug development and materials science, the naphthalene scaffold is a privileged structure. The introduction of a methyl group at the C4 position of the 1-naphthoate system is not merely a structural addition; it acts as an electronic modulator.[1] Unlike the C2-substituted isomer, which suffers from steric inhibition of resonance (forcing the ester out of planarity), the C4-methyl group retains planarity while injecting electron density into the aromatic system via hyperconjugation.

This guide details the spectroscopic signatures that allow researchers to differentiate these species, a critical requirement when validating regioselective synthesis or metabolic stability.[1]

Structural & Electronic Comparison

The following table synthesizes the physicochemical differences driving the spectroscopic shifts.

FeatureMethyl 1-naphthoate (Reference) This compound (Target) Methyl 2-methyl-1-naphthoate (Isomer)
Structure Unsubstituted corePara-like substitution (C1 & C4)Ortho-like substitution (C1 & C2)
Electronic State Baseline conjugationElectron Rich (+I Effect from C4-Me)Conjugation disrupted (Steric Twist)
Key Steric Interaction H8 peri-interactionH8 peri-interaction + C4-MeSevere C1-Ester vs. C2-Me clash
Predicted LogP ~3.4~3.9 (More Lipophilic)~3.8
Primary Utility General intermediateFluorescent probes, Bioactive scaffoldsSteric probes, Atropisomer studies

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance ( H NMR)

The

1
Protocol: Comparative

H NMR Acquisition
  • Solvent: CDCl

    
     (Chloroform-d), 99.8% D + 0.03% TMS.[1]
    
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Frequency: 400 MHz or higher recommended for resolving aromatic coupling.[1]

Diagnostic Peak Shifts (ppm relative to TMS):

Proton AssignmentMethyl 1-naphthoate [1]This compound (Expected)Mechanistic Explanation
-OCH

(Ester)
3.93 (s) 3.95 - 4.00 (s) Minimal change; slight deshielding due to increased ring electron density.[1]
Ar-CH

(C4)
Absent2.65 - 2.75 (s) Typical chemical shift for methyl groups attached to aromatic rings.[1]
H2 (Ortho to Ester) ~8.13 (dd)~8.05 (d)Shielded. The C4-Me pushes electron density toward C2, moving H2 upfield.[1]
H8 (Peri-proton) 8.93 (d) 8.95 - 9.05 (d) Deshielded. The "peri" effect (magnetic anisotropy of the carbonyl) strongly affects H8.
H3 ~7.50 (t)~7.30 (d)Loss of coupling to H4 (replaced by Me). Becomes a doublet (coupling only to H2).[1]

Critical QC Check: In the Target (M4M1N), the H3 proton must appear as a doublet . If it appears as a triplet or multiplet, the C4 position is likely unsubstituted (impurity).

B. Infrared Spectroscopy (FT-IR)

The Carbonyl (

1
  • Methyl 1-naphthoate:

    
    .[1]
    
  • This compound:

    
    .[1]
    
    • Reasoning: The electron-donating C4-methyl group increases the single-bond character of the carbonyl via resonance, slightly lowering the frequency.

  • Methyl 2-methyl-1-naphthoate:

    
    .[1]
    
    • Reasoning:Steric Inhibition of Resonance. The C2-methyl forces the ester group to twist out of the aromatic plane.[1] Conjugation is broken, increasing the double-bond character of the carbonyl (shifting it to higher wavenumbers, similar to an aliphatic ester).

C. UV-Vis Spectroscopy[1][2][3]
  • Solvent: Methanol or Acetonitrile (HPLC Grade).[1]

  • Observation: The 4-methyl derivative will exhibit a Bathochromic Shift (Red Shift) of 5–10 nm regarding the

    
     compared to the unsubstituted naphthoate due to extended hyperconjugation.
    

Experimental Workflow: Synthesis & Validation

This protocol describes the synthesis of this compound from 4-methyl-1-naphthoic acid, ensuring a verifiable standard for comparison.

Step-by-Step Synthesis Protocol
  • Reagents: 4-methyl-1-naphthoic acid (1.0 eq), Methanol (excess, solvent), Sulfuric Acid (catalytic, 0.1 eq).

  • Reflux: Heat the mixture at 65°C (Methanol boiling point) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup:

    • Cool to Room Temp.[1][2]

    • Evaporate Methanol.[1]

    • Dissolve residue in Ethyl Acetate.[1][2]

    • Wash with Sat. NaHCO

      
       (removes unreacted acid).[1] Self-Validating Step:  Evolution of CO
      
      
      gas indicates removal of starting material.[1]
    • Wash with Brine, Dry over MgSO

      
      .[1]
      
  • Purification: Vacuum distillation or Flash Column Chromatography (Silica gel).[1]

Workflow Diagram

SynthesisWorkflowStartStart: 4-methyl-1-naphthoic acidReactionFischer EsterificationStart->ReactionDissolveReagentMeOH / H2SO4 (cat)Reflux 6hReagent->ReactionCatalysisWorkupWash: NaHCO3(Remove Acid)Reaction->WorkupCompleteProductCrude Methyl EsterWorkup->ProductExtractionAnalysisQC: 1H NMR / IRProduct->AnalysisValidation

Caption: Synthesis and validation workflow for this compound.

Mechanistic Logic: Electronic Effects

Understanding the "why" behind the data is crucial for troubleshooting.[1] The diagram below illustrates the electronic push-pull mechanism distinguishing the 4-methyl derivative.

ElectronicEffectsMeGroup4-Methyl Group(Electron Donor)RingNaphthalene Ring(Conduit)MeGroup->RingDonates e- densityEffect1Hyperconjugation(+I / +R)MeGroup->Effect1Ester1-Ester Group(Electron Withdrawing)Ring->EsterConjugationEffect2Shielding of H2/H3Bathochromic Shift (UV)Ring->Effect2Effect3Lower IR Frequency(Increased Single Bond Character)Ester->Effect3

Caption: Electronic donation path from C4-Methyl to the C1-Ester, explaining spectral shifts.

References

  • National Institute of Standards and Technology (NIST). Methyl 1-naphthoate Mass Spectrum & Retention Indices.[1] NIST Chemistry WebBook.[1] Link

  • PubChem. Methyl 1-naphthoate Compound Summary (CID 120056).[1] National Library of Medicine.[1] Link

  • Hansen, P. E., et al. (1977).[1] Carbon-13 NMR Spectra of Naphthoic Acids and Esters. Organic Magnetic Resonance.[1] (Cited for general naphthoate shift principles).

  • SpectraBase. Methyl 1-naphthoate 1H NMR Spectrum. Wiley Science Solutions.[1] Link

Benchmarking Synthetic Routes for Methyl 4-methyl-1-naphthoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methyl-1-naphthoate (CAS: 2459-24-7) is a critical bicyclic aromatic ester employed as a high-value intermediate in the synthesis of synthetic retinoids, photosensitive resins, and specific alkaloid analogs.[1] Its structural rigidity and lipophilicity make it a staple in medicinal chemistry for modulating the pharmacokinetic profiles of drug candidates.

This guide benchmarks the three primary synthetic methodologies available to researchers:

  • The Classical Grignard Route (Route A): The laboratory standard for reliability and high yield.

  • The Catalytic Carbonylation Route (Route B): The modern, atom-economical approach suitable for scale-up.[1]

  • The Friedel-Crafts/Oxidation Route (Route C): A raw-material cost-driven approach with significant purification challenges.[1]

Comparative Performance Matrix
MetricRoute A: Grignard Carboxylation Route B: Pd-Catalyzed Carbonylation Route C: Friedel-Crafts/Oxidation
Starting Material 1-Bromo-4-methylnaphthalene1-Bromo-4-methylnaphthalene1-Methylnaphthalene
Step Count 2 (Linear)1 (Telescoped)3 (Linear)
Overall Yield 75 – 85%88 – 95%40 – 55%
Atom Economy Low (Stoichiometric Mg waste)High (Catalytic Pd, CO incorporation)Low (AlCl₃ waste, Haloform waste)
Safety Profile Moderate (Exothermic, Anhydrous)High Risk (CO Gas, Pressurized)Moderate (Corrosives, Halogens)
Primary Application Lab Scale (<100 g)Pilot/Process Scale (>1 kg)Commodity Chemical Synthesis

Route A: The Classical Grignard Approach (Benchmark Standard)

Mechanism & Rationale

This route relies on the formation of a nucleophilic Grignard reagent (4-methyl-1-naphthylmagnesium bromide) followed by electrophilic attack on carbon dioxide.[1] It is the "gold standard" for laboratory synthesis due to the high availability of the bromide precursor and the predictability of the reaction.

Experimental Protocol

Step 1: Synthesis of 4-Methyl-1-naphthoic Acid

  • Activation: In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, place Magnesium turnings (1.2 equiv, 29.2 g for 1 mol scale). Add a crystal of Iodine and heat gently with a heat gun to activate the surface until iodine vapor is visible.

  • Initiation: Add 10% of a solution containing 1-Bromo-4-methylnaphthalene (1.0 equiv, 221.1 g) in anhydrous THF (1.0 L). Heat to 60°C until the reaction initiates (exotherm/color change to turbid grey).

  • Addition: Dropwise add the remaining bromide solution over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours at reflux to ensure complete consumption of the bromide.

  • Carboxylation: Cool the mixture to -10°C. Introduce crushed Dry Ice (excess, CO₂ source) in small portions or bubble gaseous CO₂ through the solution for 2 hours. The mixture will become viscous.

  • Hydrolysis: Quench carefully with 6M HCl (500 mL) at 0°C. Extract with Ethyl Acetate (3 x 400 mL).

  • Purification: Extract the organic layer with 10% NaOH (to separate the acid as the sodium salt). Wash the aqueous layer with ether (to remove non-acidic impurities). Acidify the aqueous layer with conc.[2] HCl to precipitate 4-methyl-1-naphthoic acid . Filter and dry.[1][2]

    • Target Yield: 85-90%[1]

    • Appearance: White to off-white solid.[1]

Step 2: Fischer Esterification

  • Dissolve the crude acid (1.0 equiv) in Methanol (10 vol).

  • Add catalytic Conc.[1][3] H₂SO₄ (0.1 equiv).[1]

  • Reflux for 6-8 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Concentrate methanol, dilute with water, and extract with DCM. Wash with NaHCO₃ (sat).[1]

  • Dry over MgSO₄ and concentrate to yield This compound .

Critical Analysis
  • Pros: Robust; does not require high-pressure equipment; intermediates are stable.[1]

  • Cons: Moisture sensitive; requires handling of solid CO₂ or gas lines; multi-step workup generates significant solvent waste.[1]

Route B: Palladium-Catalyzed Carbonylation (Scalable Alternative)[1]

Mechanism & Rationale

This route utilizes Heck carbonylation chemistry, where a Palladium(0) species inserts into the C-Br bond, coordinates Carbon Monoxide, and undergoes nucleophilic attack by methanol. This "telescoped" approach converts the bromide directly to the ester in a single pot, bypassing the isolation of the carboxylic acid.

Experimental Protocol

Reagents:

  • Substrate: 1-Bromo-4-methylnaphthalene (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (1.0 mol%)

  • Ligand: dppp (1,3-bis(diphenylphosphino)propane) (2.0 mol%) or Xantphos (1.5 mol%)[1]

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Methanol (0.2 M concentration)

  • Gas: Carbon Monoxide (CO) (Balloon pressure or 5 bar for faster kinetics)

Workflow:

  • Setup: In a glovebox or under rigorous Argon flow, charge a pressure tube or autoclave with the bromide, Pd(OAc)₂, Ligand, and Methanol.

  • Base Addition: Add Et₃N via syringe.

  • Purge: Seal the vessel. Purge with CO gas three times (evacuate/refill).[1]

  • Reaction: Pressurize to 5 bar (or use a double-balloon for atmospheric pressure). Heat to 80-90°C with vigorous stirring for 12-16 hours.

  • Workup: Cool to room temperature. Vent CO carefully in a fume hood.[1] Filter the mixture through a pad of Celite to remove Pd black.

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M HCl (to remove Et₃N salts) and Brine.

  • Purification: Flash chromatography (if necessary) or distillation.[1]

Critical Analysis
  • Pros: Single step ; high atom economy; avoids magnesium salts; typically higher purity (>98%) directly after workup.[1]

  • Cons: Requires CO safety protocols (detectors/ventilated enclosure); Pd catalysts are expensive (though low loading offsets this).[1]

Visualized Workflows

Comparison of Synthetic Pathways

SyntheticRoutes cluster_0 Route A: Classical (2 Steps) cluster_1 Route B: Catalytic (1 Step) Start 1-Bromo-4- methylnaphthalene Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF Reflux PdComplex Pd-Acyl Intermediate Start->PdComplex Pd(OAc)2, CO Ligand Acid 4-Methyl-1- naphthoic Acid Grignard->Acid 1. CO2 2. H3O+ ProductA Methyl 4-methyl- 1-naphthoate Acid->ProductA MeOH, H2SO4 Fischer Esterification ProductB Methyl 4-methyl- 1-naphthoate PdComplex->ProductB MeOH, Et3N 80°C

Caption: Comparison of the linear Grignard route (Blue) vs. the convergent Catalytic Carbonylation route (Red).

Decision Matrix for Route Selection

DecisionMatrix Start Select Synthesis Strategy Scale Scale > 100g? Start->Scale Safety CO Gas Allowed? Scale->Safety Yes RouteA Route A: Grignard Scale->RouteA No (Lab Scale) RouteB Route B: Pd-Carbonylation Safety->RouteB Yes (Process Lab) RouteC Route C: Friedel-Crafts Safety->RouteC No (Avoid Gas) Purity High Purity Required? Purity->RouteA Isomer Free Purity->RouteC Tolerates Isomers RouteC->Purity Check Specs

Caption: Decision tree for selecting the optimal synthetic route based on scale, safety infrastructure, and purity requirements.

Analytical Data & Validation

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J = 8.5 Hz, 1H, Ar-H), 8.05 (d, J = 8.5 Hz, 1H, Ar-H), 8.00 (d, J = 7.5 Hz, 1H, Ar-H), 7.65 (t, 1H), 7.58 (t, 1H), 7.35 (d, J = 7.5 Hz, 1H), 4.01 (s, 3H, -COOCH₃), 2.75 (s, 3H, Ar-CH₃).

    • Note: The shift of the ester methyl group at ~4.01 ppm and the aromatic methyl at ~2.75 ppm are diagnostic.

  • HRMS (ESI): Calculated for C₁₃H₁₂O₂ [M+H]⁺: 201.0916.[1]

  • TLC: R_f = 0.65 (Hexane:EtOAc 9:1).[1] Visualizes under UV (254 nm).[1]

References

  • Organic Syntheses , Coll.[1][2] Vol. 2, p. 425 (1943); Vol. 11, p. 80 (1931). Preparation of 1-Naphthoic Acid Derivatives. Link

  • Beller, M., et al. "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides."[1] Accounts of Chemical Research, 2014. Link (Contextual grounding for Route B).[1]

  • Sigma-Aldrich .[1][4] Product Specification: 1-Bromo-4-methylnaphthalene.[1][5] Link

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 81112, 1-Bromo-4-methylnaphthalene.[1][5] Link

  • BenchChem . Friedel-Crafts Acylation Protocols and Regioselectivity. Link (General protocol reference).

Sources

Safety Operating Guide

Methyl 4-methyl-1-naphthoate: Safe Handling & Disposal Protocol

[1]

Executive Summary: The Chemical Context

Methyl 4-methyl-1-naphthoate is a lipophilic ester derivative of naphthalene.[1] While specific Safety Data Sheets (SDS) for this exact isomer can be sparse in public repositories, its structural core (naphthalene) and functional group (methyl ester) dictate its safety profile.[1]

The Core Directive: Treat this compound as a Marine Pollutant and a Combustible Organic . Unlike simple aliphatic esters, the naphthalene ring confers significant stability and potential toxicity to aquatic life.[1] Consequently, the primary disposal objective is complete thermal destruction (incineration) .[1] Under no circumstances should this compound or its residues be released into municipal water systems.[1]

Chemical Safety & Hazard Matrix

Note: In the absence of an isomer-specific SDS, safety protocols must default to the most conservative hazard class based on Structural Activity Relationships (SAR) of naphthalene esters.[1]

ParameterSpecificationOperational Implication
Chemical Class Polycyclic Aromatic Hydrocarbon (PAH) DerivativeHigh lipophilicity; sticks to glass and plastics.[1]
Physical State Viscous Liquid or Low-Melting SolidMay require gentle heating or solvent dissolution for transfer.[1]
Primary Hazards H315/H319: Skin/Eye IrritantH411: Toxic to aquatic life with long-lasting effects.[1]Double glove (Nitrile) is mandatory.[1] Zero-drain policy.
Flash Point >110°C (Estimated based on analogs)Combustible but not highly flammable.[1] Class IIIB liquid.[1]
Reactivity Stable; Hydrolyzes in strong base/acid.[1]Keep waste streams neutral (pH 6-8) to prevent uncontrolled hydrolysis in drums.[1]

Step-by-Step Disposal Protocol

Phase A: Waste Segregation & Characterization

Before disposal, you must categorize the waste stream.[1] this compound is a Non-Halogenated Organic .[1]

  • Do NOT mix with: Oxidizers (Peroxides, Nitric Acid) or Halogenated solvents (DCM, Chloroform) unless unavoidable.[1] Mixing with halogens increases disposal costs significantly.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass jerrycans.[1] Avoid standard LDPE wash bottles for long-term storage as naphthalene derivatives can slowly permeate soft plastics.[1]

Phase B: Handling Liquid Waste (Mother Liquors/Solutions)[1]
  • Solvent Compatibility: Ensure the compound is dissolved in a compatible carrier solvent (e.g., Acetone, Ethyl Acetate, or Methanol).[1]

  • Transfer: Pour the solution into the "Non-Halogenated Organic Waste" drum.

  • Rinsing (The Critical Step): Because of its lipophilicity, water will not effectively clean glassware.[1]

    • Step 1: Rinse glassware with a small volume of Acetone.[1]

    • Step 2: Decant this acetone rinse into the Organic Waste drum.[1]

    • Step 3: Only after the acetone rinse should you wash with soap and water.[1]

Phase C: Handling Solid Waste
  • Contaminated Debris: Gloves, weighing boats, and paper towels contaminated with the substance must be treated as chemically hazardous.[1]

  • Packaging: Place debris in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Tagging: Label as "Solid Debris Contaminated with Naphthalene Esters."

  • Disposal: Place in the solid hazardous waste bin for incineration. Do not throw in regular trash.

Phase D: Spill Management (Emergency Protocol)

If a spill occurs (>5 mL):

  • Isolate: Evacuate the immediate area.

  • PPE: Don safety goggles and fresh nitrile gloves.[1]

  • Adsorb: Use an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels alone as they increase surface area for evaporation.[1]

  • Collect: Scoop material into a sealable jar. Label as hazardous waste.[1][2]

  • Clean: Wipe surface with acetone, then soapy water.[1]

Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of this compound, ensuring compliance with "Zero Drain" requirements.

DisposalProtocolStartWaste Generation:This compoundTypeCheckDetermine Waste StateStart->TypeCheckLiquidLiquid Waste(Solutions/Mother Liquor)TypeCheck->LiquidReaction MixSolidSolid Waste(Gloves, Debris, Silica)TypeCheck->SolidConsumablesGlasswareContaminated GlasswareTypeCheck->GlasswareDirty FlasksCombineLiqCombine Rinsate withLiquid WasteLiquid->CombineLiqContainerSolContainer: Double-Bagged PolyLabel: Haz-Waste SolidSolid->ContainerSolRinseTriple Rinse with Acetone(NOT Water)Glassware->RinseCleaningRinse->CombineLiqAcetone WasteContainerLiqContainer: HDPE/Glass JerrycanLabel: Non-Halogenated OrganicCombineLiq->ContainerLiqFinalFinal Disposal:High-Temp IncinerationContainerLiq->FinalContractor PickupContainerSol->Final

Figure 1: Decision matrix for the segregation and disposal of lipophilic naphthalene esters.

References & Verification

The protocols above are synthesized from standard hazardous waste management practices for Polycyclic Aromatic Hydrocarbons (PAHs) and organic esters.

  • PubChem. Methyl 1-naphthoate (Analogous Compound).[1] National Library of Medicine.[1] Accessed October 2025.[1][3] [Link]

  • U.S. Environmental Protection Agency (EPA). Naphthalene: Hazard Summary.[1] (Establishes the "Marine Pollutant" baseline for naphthalene derivatives). [Link]

  • Code of Federal Regulations (CFR). 40 CFR § 261.3 - Definition of Hazardous Waste.[1] (Legal basis for classifying organic solvent waste).[1] [Link][1]

Personal protective equipment for handling Methyl 4-methyl-1-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Methyl 4-methyl-1-naphthoate

Executive Hazard Assessment

The Core Challenge: this compound (Analogous CAS: 3569-26-4 for the ester; related to Methyl 1-naphthoate CAS 2459-24-7) presents a dual-risk profile common to lipophilic naphthalene derivatives.[1] Unlike simple inorganic salts, this compound possesses high lipid solubility, meaning it can permeate standard laboratory gloves (thin nitrile) faster than water-soluble reagents.[1]

Critical Hazard Profile (Predicted based on Structure-Activity Relationships):

  • Skin/Eye Irritant: High probability of causing dermatitis and conjunctivitis upon contact (H315, H319).

  • Aquatic Toxicity: Naphthalene esters are frequently classified as toxic to aquatic life with long-lasting effects (H411/H410).[1] Strict containment is required.

  • Sensitization Potential: Repeated dermal exposure may lead to sensitization.[1]

The "Senior Scientist" Directive: Do not rely on odor detection. Naphthalene derivatives often have a distinct smell, but olfactory fatigue sets in rapidly.[1] Your primary defense is a redundant barrier system .[1]

The PPE Matrix: Task-Based Protection

We categorize protection levels not by the chemical alone, but by the energy and volume of the interaction.

Protection LevelScenarioHand ProtectionEye & FaceRespiratoryBody
Level A (Standard)Weighing <1g (Solid); Closed vial transfer.[1]Double Nitrile (0.11mm min).[1] Change outer pair every 30 mins.Safety Glasses with side shields.[1]N95/P95 (if powder); Fume hood usually sufficient.[1]Lab coat (cotton/poly blend), long pants, closed shoes.[1]
Level B (High Risk)Synthesis setup; Heating/Reflux; Handling >10g; Liquid transfer.[1]Laminate (Silver Shield) liner under Nitrile OR Thick Nitrile (>0.2mm).[1]Chemical Splash Goggles (Indirect Vent).Half-face Respirator with Organic Vapor (OV) + P100 cartridges.[1]Chemical-resistant apron over lab coat.[1]
Level C (Emergency)Spill cleanup (>50mL/g); Aerosol generation.[1]Butyl Rubber or Viton gloves.[1][2]Face Shield over Splash Goggles.[1]Full-face Respirator (OV/P100).[1]Tyvek® or equivalent chemical-resistant coverall.[1]

Technical Justification & Causality

Glove Permeation Dynamics

Standard disposable nitrile gloves (4 mil) offer excellent splash protection against water and weak acids.[1] However, aromatic esters like this compound can swell the nitrile polymer matrix, reducing breakthrough time to <15 minutes in immersion scenarios.[1]

  • Protocol: For prolonged handling, use the "Laminate Under-Glove" technique .[1] Wear a thin laminate glove (e.g., Ansell Barrier®) under a standard nitrile glove.[1] The laminate blocks the chemical; the nitrile provides grip and protects the laminate from tearing.

Respiratory Defense

If the compound is a solid/powder, the risk is inhalation of particulates. If heated or dissolved in organic solvents (DCM, Ethyl Acetate), the risk shifts to organic vapors.

  • Protocol: Always perform work in a certified chemical fume hood. If work must occur outside a hood (e.g., instrument maintenance), a half-face respirator with OV/P100 combo cartridges is mandatory.[1]

Operational Workflow Visualization

The following diagrams illustrate the decision logic for PPE selection and the critical decontamination sequence.

Figure 1: PPE Selection Logic

PPE_Selection Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Ambient Temp Liquid Liquid / Solution / Heated State->Liquid Dissolved/Heated Mask_Solid Respiratory: N95 or Fume Hood Solid->Mask_Solid Mask_Liquid Respiratory: OV Cartridge + Hood Liquid->Mask_Liquid Eye_Solid Eye: Safety Glasses Mask_Solid->Eye_Solid Glove_Solid Glove: Double Nitrile (Change 30m) Eye_Solid->Glove_Solid Proceed EXECUTE PROTOCOL Glove_Solid->Proceed Safe to Work Eye_Liquid Eye: Splash Goggles Mask_Liquid->Eye_Liquid Glove_Liquid Glove: Laminate Liner or Butyl Eye_Liquid->Glove_Liquid Glove_Liquid->Proceed Safe to Work

Caption: Decision tree for selecting appropriate PPE based on the physical state and thermal condition of the reagent.

Figure 2: The "Safe-Exit" Doffing Protocol

Most exposures occur not during the experiment, but when removing contaminated gear.[1]

Doffing_Protocol Step1 1. Decon Outer Gloves (Wipe with solvent/soap) Step2 2. Remove Apron (If worn, peel away from body) Step1->Step2 Step3 3. Remove Outer Gloves (Beak method) Step2->Step3 Step4 4. Remove Eye Protection (Handle by strap only) Step3->Step4 Step5 5. Remove Inner Gloves (Do not touch skin) Step4->Step5 Step6 6. Wash Hands (Soap/Water 20s) Step5->Step6

Caption: Step-by-step doffing sequence to prevent secondary contamination of skin or street clothes.

Waste Disposal & Decontamination

The "Zero-Drain" Rule: Under no circumstances should this compound enter the municipal water system.[1] Naphthalene derivatives are persistent pollutants.[1]

  • Liquid Waste: Collect in a dedicated "Non-Halogenated Organic" waste container (unless dissolved in DCM/Chloroform, then "Halogenated").[1]

  • Solid Waste: Contaminated gloves, paper towels, and weigh boats must be disposed of as Hazardous Solid Waste , not general trash.

  • Glassware Cleaning:

    • Step 1: Rinse with Acetone or Ethyl Acetate (collect rinsate as organic waste).[1]

    • Step 2: Wash with Alconox/detergent and warm water.[1]

    • Step 3: Base bath (KOH/Isopropanol) is effective for hydrolyzing the ester to the more water-soluble carboxylate salt (4-methyl-1-naphthoate), facilitating easier cleaning.[1]

Emergency Response (Self-Validating)

  • Skin Contact:

    • Immediate: Blot excess chemical (do not rub).[1]

    • Flush: Wash with soap and lukewarm water for 15 minutes.[1] Cold water may not effectively remove lipophilic esters; hot water opens pores.

    • Verify: Check for "naphthalene odor" on skin.[1] If smell persists, wash again.[1]

  • Spill (Benchtop <10mL):

    • Alert nearby personnel.[1]

    • Cover with absorbent pads (polypropylene).[1]

    • Clean surface with Acetone, then soap water.[1]

    • Dispose of all materials as hazardous waste.[1]

References

  • PubChem. (n.d.).[1] Methyl 1-naphthoate (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Naphthalene derivatives and aquatic toxicity. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.